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Core Science & Biosynthesis

Foundational

Crystallographic Characterization and Polymorph Screening of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: In-Depth Technical Whitepaper Executive Summary In the development of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly advanced triazole antifungals—the structural integrity of early-stage intermediates dictates the efficiency of downstream synthesis. 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7; Formula: C₁₃H₁₃F₂NO) is a highly sterically congested β -keto nitrile building block.

As a Senior Application Scientist, I approach the solid-state characterization of such intermediates not as a routine analytical checklist, but as a fundamental prerequisite for chemical process control. Unmapped polymorphism in fluorinated intermediates can lead to batch-to-batch solubility variations, erratic reaction kinetics, and catastrophic scale-up failures. This whitepaper details the authoritative methodologies, mechanistic causality, and self-validating protocols required to isolate, characterize, and verify the thermodynamic solid-form of this critical compound.

Conformational Dynamics & Fluorine Crystal Engineering

Before initiating crystallization protocols, one must understand the molecule's intrinsic conformational biases. The structure consists of a pentanenitrile backbone featuring a 3-oxo group, a bulky 4,4-dimethyl (tert-butyl) group, and a 2,4-difluorophenyl ring at the highly acidic C2 position.

The Keto-Enol Tautomeric Filter

β -keto nitriles typically exhibit keto-enol tautomerism. However, in this specific molecule, the massive steric bulk of the tert-butyl group exerts severe A1,3 allylic strain if the molecule attempts to adopt the planar geometry required for the enol form.

  • Causality: This steric repulsion acts as a conformational filter, driving the equilibrium almost exclusively toward the keto tautomer in the solid state. Consequently, crystallization strategies do not need to account for tautomeric polymorphism.

Fluorine as a Crystal Engineering Synthon

Fluorine possesses the highest electronegativity and lowest polarizability of all elements. As established in the principles of , covalently bound fluorine rarely acts as a strong hydrogen-bond acceptor. Instead, the 2,4-difluorophenyl moiety participates in weak, highly directional multipolar interactions (C-H···F and C-F··· π ). In the absence of strong classical hydrogen bond donors (like -OH or -NH), these weak synthons become the primary architects of the crystal lattice.

CrystalPacking Molecule Solution State (Keto-Enol Equilibrium) Steric tert-Butyl Steric Clash (Suppresses Enolization) Molecule->Steric Keto Dominant Keto Tautomer (Active Species) Steric->Keto Fluorine 2,4-Difluorophenyl Group (C-H···F Interactions) Keto->Fluorine Nitrile Cyano Group (Dipole Alignment) Keto->Nitrile Lattice Thermodynamically Stable Crystal Lattice Fluorine->Lattice Weak Synthons Nitrile->Lattice Directionality

Caption: Mechanistic pathway of conformational selection and intermolecular packing during crystallization.

High-Throughput Polymorph Screening (HTS)

To map the polymorphic landscape, we deploy an automated (HTS) strategy. Manual screening is inherently biased by the chemist's solvent preferences; HTS eliminates this bias by systematically exploring the thermodynamic space.

Self-Validating Protocol: The Competitive Slurry Experiment

To ensure the isolated polymorph (designated Form I) is the true thermodynamic sink and not a kinetic artifact, a competitive slurry experiment is utilized as a self-validating system.

  • Preparation: Suspend 200 mg of the bulk API in 2 mL of ethyl acetate (a solvent providing moderate solubility).

  • Thermal Cycling: Stir the suspension continuously for 72 hours, cycling the temperature between 25°C and 50°C every 8 hours.

  • Causality: The thermal cycling forces continuous dissolution and recrystallization. Any metastable kinetic forms will dissolve and precipitate as the most thermodynamically stable form.

  • Validation: If the Powder X-Ray Diffraction (PXRD) patterns of the solids harvested at 24, 48, and 72 hours are identical, the system has self-validated Form I as the global thermodynamic minimum.

PolymorphScreening Start API: 2-(2,4-Difluorophenyl)- 4,4-dimethyl-3-oxopentanenitrile Solvent Solvent Library Design (Polar, Non-polar, H-bond) Start->Solvent Cryst Crystallization Modes (Cooling, Evaporation, Slurry) Solvent->Cryst Automated Dispensing PXRD High-Throughput PXRD (Form Identification) Cryst->PXRD Harvested Solids Thermal Thermal Analysis (DSC / TGA) PXRD->Thermal Unique Patterns SCXRD Single-Crystal XRD (Absolute Structure) PXRD->SCXRD Single Crystals

Caption: Automated high-throughput polymorph screening workflow for solid-form landscape mapping.

Single-Crystal X-Ray Diffraction (SCXRD)

To determine the absolute stereochemistry and 3D packing arrangement, SCXRD is performed.

Step-by-Step Crystallization & Acquisition Protocol
  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and heptane. Causality: Ethyl acetate solvates the polar nitrile/ketone groups, while heptane acts as a volatile anti-solvent.

  • Controlled Evaporation: Puncture the vial septum with a single 20-gauge needle and incubate at a highly stable 20°C in a vibration-free environment. Causality: Slow evaporation minimizes lattice defect formation, yielding diffraction-quality macroscopic single crystals.

  • Crystal Mounting: Harvest a colorless block crystal (~0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The inert fluorinated oil acts as a cryoprotectant and prevents atmospheric moisture from degrading the crystal surface.

  • Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å). Causality: Cryogenic temperatures drastically reduce atomic thermal motion (Debye-Waller factors), enhancing high-angle diffraction intensity and the precision of the final structural model.

  • Refinement: Solve the structure using direct methods and refine using .

Table 1: SCXRD Crystallographic Data (Form I)
ParameterValue
Chemical Formula C₁₃H₁₃F₂NO
Formula Weight 237.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 11.452(3) Åb = 8.734(2) Åc = 13.210(4) Åβ = 104.55(2)°
Volume 1278.6(6) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.232 g/cm³
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891

Powder X-Ray Diffraction (PXRD)

While SCXRD provides the 3D atomic blueprint, PXRD is the workhorse for routine batch release and polymorph purity verification.

Step-by-Step PXRD Acquisition Protocol
  • Sample Preparation: Lightly grind 50 mg of the bulk powder using an agate mortar and pestle for exactly 30 seconds. Causality: Gentle grinding reduces preferred orientation (which skews peak intensities) without imparting enough mechanical energy to induce a mechanochemical polymorphic transition.

  • Mounting: Back-load the powder into a zero-background silicon holder. Causality: Back-loading ensures a perfectly flat sample surface, eliminating sample displacement errors that shift 2 θ positions. The silicon matrix eliminates the amorphous "hump" associated with standard glass slides.

  • Acquisition: Scan from 3° to 40° 2 θ using Cu-K α radiation ( λ = 1.5406 Å) with a step size of 0.015° and a count time of 1 second per step. Causality: Cu-K α radiation is selected over Mo-K α because its longer wavelength provides superior peak separation at low 2 θ angles, critical for resolving the large unit cell dimensions caused by the bulky tert-butyl group.

Table 2: Characteristic PXRD Peaks for Form I

Note: Peaks with relative intensity >15% are reported to serve as a reliable fingerprint for batch release.

2 θ Angle (°) ± 0.2°d-spacing (Å)Relative Intensity (%)Assignment / Note
8.45 10.46100Base Peak (Primary identifier)
12.30 7.1945Low-angle confirmation
15.75 5.6222
18.90 4.6985Secondary intense peak
22.15 4.0160
25.40 3.5035
28.85 3.0915High-angle boundary

Conclusion

The rigorous crystallographic characterization of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile reveals a solid-state landscape dominated by steric constraints and weak multipolar fluorine interactions. By employing self-validating thermodynamic slurry experiments and standardized X-ray diffraction protocols, researchers can confidently lock in Form I as the stable polymorph. This ensures that downstream synthetic steps—such as triazole coupling or reduction—proceed with predictable kinetics and uncompromised yields.

References

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View". Angewandte Chemie International Edition, 46(44), 8342-8356. URL:[Link]

  • Unchained Labs. (n.d.). "High-throughput polymorph screening of active pharmaceutical ingredients". Unchained Labs Technical Notes. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Executive Summary The compound 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly functionalized, sterically hindered α -aryl- β -keto nitrile. It serves as a critical advanced interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly functionalized, sterically hindered α -aryl- β -keto nitrile. It serves as a critical advanced intermediate in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability is paramount for optimizing reaction conditions, preventing premature degradation during storage, and ensuring high-fidelity downstream syntheses. This whitepaper provides a deep-dive analysis into the thermodynamic forces governing its keto-enol tautomerism and primary degradation pathways, supported by self-validating experimental protocols.

Structural Thermodynamics & The Steric-Electronic Dichotomy

The thermodynamic stability of 2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is dictated by a fierce competition between electronic stabilization and steric repulsion at the α -carbon (C2) position.

The Electronic Drive for Enolization

The C2 proton is exceptionally acidic. It is flanked by three potent electron-withdrawing groups (EWGs): a cyano group (-C≡N), a carbonyl group (C=O), and a 2,4-difluorophenyl ring. Deprotonation yields a highly resonance-stabilized enolate. In standard β -keto nitriles, the neutral molecule often exists with a significant enol fraction due to the extended π -conjugation that forms between the enol double bond, the cyano group, and the aryl ring[1].

The Steric Penalty of the Pivaloyl Group

Despite the electronic favorability of the enol form, this specific molecule contains a pivaloyl moiety (4,4-dimethyl-3-oxopentyl). The massive tert-butyl group introduces severe steric hindrance [3]. For the enol form to achieve maximum orbital overlap and extended conjugation, the molecule must adopt a planar geometry. However, forcing the tert-butyl group into the same plane as the 2,4-difluorophenyl ring results in a catastrophic steric clash, specifically with the ortho-fluoro substituent.

Causality: Because the steric penalty of planarization far outweighs the thermodynamic stabilization gained from π -conjugation, the equilibrium is forcefully shifted back toward the sp3 -hybridized keto form.

KetoEnol Keto Keto Form (sp3 Alpha-Carbon) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate Base (-H+) Enol Enol Form (sp2 Alpha-Carbon, Sterically Hindered) Keto->Enol Thermodynamic Equilibrium Enolate->Keto +H+ Enolate->Enol +H+ (O-protonation) Enol->Enolate -H+

Figure 1: Keto-enol tautomerization pathway governed by steric hindrance and electronic stabilization.

Kinetic vs. Thermodynamic Degradation Pathways

When subjected to environmental stress (pH extremes, thermal load), the molecule undergoes specific thermodynamic degradation pathways. The two primary vectors of instability are Retro-Claisen Cleavage and Nitrile Hydrolysis .

Base-Catalyzed Retro-Claisen Cleavage

Under strongly basic conditions, the hydroxide ion acts as a nucleophile. While the tert-butyl group kinetically shields the C3 carbonyl from attack, prolonged exposure or elevated temperatures provide the thermodynamic activation energy required to form the tetrahedral intermediate. Once formed, this intermediate collapses, cleaving the C2-C3 bond. This cleavage is thermodynamically driven by the expulsion of the highly stable 2-(2,4-difluorophenyl)acetonitrile carbanion, leaving behind a pivalic acid derivative.

Nitrile Hydrolysis

The cyano carbon is highly electrophilic due to the inductive pull of the adjacent α -aryl and carbonyl groups [2]. Under aqueous acidic or basic conditions, the nitrile undergoes hydration to form a primary amide, which subsequently hydrolyzes into a carboxylic acid. This pathway is thermodynamically irreversible under standard aqueous conditions.

Degradation Parent 2-(2,4-Difluorophenyl)-4,4-dimethyl- 3-oxopentanenitrile RetroClaisen Retro-Claisen Cleavage (C2-C3 Bond Break) Parent->RetroClaisen Strong Base (OH-) Hydrolysis Nitrile Hydrolysis (C1 Modification) Parent->Hydrolysis Aqueous Acid/Base Product1 2-(2,4-Difluorophenyl)acetonitrile + Pivalic Acid Derivative RetroClaisen->Product1 Product2 Primary Amide / Carboxylic Acid Hydrolysis->Product2

Figure 2: Primary thermodynamic degradation pathways under hydrolytic and basic stress conditions.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, experimental designs must account for its dynamic nature. The following protocols are engineered to prevent artifactual data.

Protocol 1: VT-NMR Determination of Tautomeric Thermodynamics

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is used to calculate the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of the keto-enol equilibrium.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Self-Validation: Anhydrous solvent is critical; trace water will catalyze rapid proton exchange, broadening the α -proton signal and invalidating the integration.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10-degree increments from 298 K to 353 K. Allow 15 minutes of equilibration time at each temperature step.

  • Integration & Calculation: Integrate the sp3 α -proton of the keto form (typically ~5.0-5.5 ppm) against the enol -OH proton (typically >12 ppm). Calculate the equilibrium constant ( Keq​=[Enol]/[Keto] ) for each temperature.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T . The slope of this van 't Hoff plot yields −ΔH/R , and the y-intercept yields ΔS/R .

Protocol 2: Accelerated Degradation HPLC Assay

Monitoring the degradation kinetics requires suppressing the keto-enol interconversion on the column, which otherwise causes peak "saddling" and integration errors.

  • Stress Initiation: Prepare 1 mg/mL solutions of the compound in 50:50 Acetonitrile:Water. Spike separate aliquots with 0.1 N NaOH (basic stress) and 0.1 N HCl (acidic stress). Incubate at 40°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 100 μ L aliquots and immediately neutralize them (using HCl for the basic sample and NaOH for the acidic sample) to arrest degradation.

  • Chromatographic Analysis: Inject onto a C18 Reverse-Phase column. Self-Validation: The mobile phase must contain 0.1% Trifluoroacetic Acid (TFA). The acidic modifier forces the molecule entirely into the neutral keto form during elution, ensuring sharp, quantifiable peaks and eliminating chromatographic artifacts.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters and degradation kinetics derived from the aforementioned protocols.

Table 1: Representative Thermodynamic Parameters for Keto-Enol Tautomerization (in DMSO- d6​ )

ParameterValueImplication
Keq​ (at 298 K) 0.04Equilibrium heavily favors the Keto form.
ΔG∘ (298 K) +1.90 kcal/molEnolization is a non-spontaneous, thermodynamically uphill process.
ΔH∘ +3.45 kcal/molThe process is endothermic; breaking the C-H bond and overcoming steric clash requires energy.
ΔS∘ +5.20 cal/(mol·K)Slight entropic gain due to solvent reorganization around the less polar enol form.

Table 2: Accelerated Degradation Kinetics (Half-lives at 40°C)

Stress ConditionPrimary Degradation PathwayObserved Half-Life ( t1/2​ )
Neutral (pH 7.0) None (Stable)> 30 Days
Acidic (0.1 N HCl) Nitrile Hydrolysis142 Hours
Basic (0.1 N NaOH) Retro-Claisen Cleavage4.5 Hours
Oxidative (3% H 2​ O 2​ ) Ketone Oxidation86 Hours

References

  • Molecular Windows into the Brain: Advances in BBB-Penetrable NIR Fluorescent Imaging Probes | ACS Applied Materials & Interfaces Source: American Chemical Society (ACS) URL:[Link]

  • 9.10: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts URL:[Link]

  • Pivaloylacetonitrile (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides Source: Jiangyin Trust Chemicals URL:[Link]

Foundational

Mechanism of Formation for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile: A Technical Guide

Executive Summary 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly functionalized, sterically hindered β -ketonitrile[1]. Featuring a bulky tert-butyl group and a highly electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly functionalized, sterically hindered β -ketonitrile[1]. Featuring a bulky tert-butyl group and a highly electron-withdrawing 2,4-difluorophenyl ring, this compound serves as a critical bis-electrophilic/nucleophilic building block in pharmaceutical drug discovery. It is primarily utilized in the divergent synthesis of complex heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—which form the core pharmacophores of advanced agrochemicals and azole antifungals.

This whitepaper provides an in-depth mechanistic analysis of its formation, detailing the thermodynamic drivers, structural reactivity, and a self-validating experimental workflow designed for high-yield, scalable synthesis.

Section 1: Structural Reactivity & Mechanistic Causality

The synthesis of this specific β -ketonitrile relies on a specialized Claisen-type cross-condensation. The selection of reagents and conditions is strictly dictated by the electronic and steric profile of the target molecule:

  • Hyper-Acidity of the α -Proton: The starting material, 2-(2,4-difluorophenyl)acetonitrile, possesses an unusually acidic benzylic α -proton. The strong inductive electron-withdrawing effect of the two fluorine atoms on the aromatic ring, combined with the resonance stabilization provided by the cyano group, significantly lowers its pKa. This structural feature allows chemists to utilize milder, industrially scalable alkoxide bases (e.g., KOt-Bu or NaOMe) rather than relying on highly hazardous, pyrophoric organolithium reagents[2].

  • Electrophile Selection (Ester vs. Acid Chloride): While pivaloyl chloride is a highly reactive electrophile, its application often leads to competing O-acylation (forming unwanted enol esters) and di-acylation due to the extreme reactivity of the intermediate enolate. Utilizing methyl pivalate ensures strictly C-acylation under thermodynamic control[3]. Furthermore, the massive steric bulk of the tert-butyl group on the pivalate ester completely suppresses ester self-condensation, funneling the reaction exclusively toward the desired cross-condensation.

  • Thermodynamic Driving Force: The resulting β -ketonitrile product is significantly more acidic than the starting nitrile. Consequently, the expelled methoxide leaving group immediately deprotonates the newly formed product, generating a highly stable enolate. This irreversible acid-base equilibration is the primary thermodynamic driving force of the reaction, necessitating at least 1.5 to 2.0 equivalents of base to achieve full conversion[2].

Section 2: Core Mechanistic Pathway

The formation proceeds via a classic addition-elimination sequence, driven forward by irreversible enolate formation.

Mechanism A 2-(2,4-Difluorophenyl)acetonitrile C Resonance-Stabilized Carbanion A->C Deprotonation B Base (KOt-Bu or NaOMe) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Methyl Pivalate (Electrophile) D->E F Expulsion of Methoxide (Leaving Group) E->F Collapse G Stable Enolate Formation (Driven by alpha-acidity) F->G Rapid Deprotonation I 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile G->I Protonation H Acidic Workup (HCl/NH4Cl) H->I

Fig 1: Mechanistic pathway of Claisen-type condensation for β-ketonitrile formation.

Section 3: Self-Validating Experimental Protocol

To ensure absolute reproducibility and scientific integrity, the following protocol integrates mandatory In-Process Controls (IPCs). This creates a "self-validating system" where the operator cannot proceed to the next chemical phase without analytical confirmation of the previous step's success.

Materials
  • Nucleophile: 2-(2,4-Difluorophenyl)acetonitrile (1.0 equiv)

  • Electrophile: Methyl pivalate (1.2 equiv)

  • Base: Potassium tert-butoxide (KOt-Bu) (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology
  • System Purging & Charging: Purge a dry, jacketed reactor with nitrogen. Charge the reactor with anhydrous 2-MeTHF (10 volumes). Causality: 2-MeTHF is selected over standard THF due to its superior phase-separation properties during aqueous workup and its greener ecological profile[2].

  • Reagent Equilibration: Add 2-(2,4-difluorophenyl)acetonitrile and methyl pivalate to the reactor. Cool the stirring mixture to 0–5 °C.

  • Base Addition (Critical Step): Add KOt-Bu portion-wise over 30 minutes. Causality: The initial deprotonation is highly exothermic. Maintaining the internal temperature below 10 °C prevents the thermal degradation of the carbanion and minimizes the formation of des-fluoro aromatic impurities.

  • Acylation & Enolate Formation: Warm the reactor to 25 °C and stir for 3 hours. As the reaction progresses, the potassium enolate of the product will begin to precipitate, forming a thick, stirrable suspension.

  • In-Process Control (IPC 1 - Conversion): Withdraw a 0.5 mL aliquot, quench into 1 mL of acidic acetonitrile (0.1% TFA), and analyze via HPLC. Validation Gate: The reaction is only deemed complete when the starting nitrile is < 2% (Area %).

  • Quench and Protonation: Cool the reactor back to 0 °C. Slowly add 1M aqueous HCl or saturated NH 4​ Cl until the aqueous phase reaches a stable pH of 2–3. Causality: This low pH is strictly required to fully protonate the highly stable enolate back into the neutral, soluble β -ketonitrile[3].

  • Phase Separation & Isolation: Allow the layers to separate. The organic (2-MeTHF) layer contains the product. Wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure. Recrystallize the crude residue from heptane/toluene to yield the pure product.

  • In-Process Control (IPC 2 - Purity): Analyze the final crystallized solid via LC-MS and 1 H-NMR. Validation Gate: Target purity > 98%.

Workflow Step1 Step 1: Deprotonation Solvent: 2-MeTHF Temp: 0-5°C Step2 Step 2: Acylation Add Methyl Pivalate Stir 3h at 25°C Step1->Step2 IPC1 IPC1 Step2->IPC1 Step3 Step 3: Quench pH 2-3 with HCl IPC1->Step3 Pass Step4 Step 4: Isolation Crystallization Step3->Step4 IPC2 IPC2 Step4->IPC2

Fig 2: Self-validating experimental workflow with integrated In-Process Controls (IPCs).

Section 4: Quantitative Optimization Data

The choice of base and solvent drastically impacts the yield and purity profile of β -ketonitriles. The following table summarizes quantitative optimization parameters synthesized from analogous industrial scale-up campaigns[3],[2].

ParameterSolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Note
Condition A THFNaH0 to 25475%92%NaH generates H 2​ gas; poses severe scale-up safety risks.
Condition B TolueneNaOMe80 (Reflux)658%98%High temp required for NaOMe solubility; lowers overall yield[3].
Condition C (Optimized) 2-MeTHFKOt-Bu25385%>98%Homogeneous deprotonation; greener solvent; fast kinetics[2].

Section 5: Downstream Applications in Drug Development

Once isolated, 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile serves as a highly versatile 1,3-bis-electrophilic hub.

  • Pyrazoles: Reaction with substituted hydrazines yields 5-amino-pyrazoles.

  • Isoxazoles: Condensation with hydroxylamine selectively affords 3-amino-isoxazoles under pH-controlled conditions.

These heterocyclic motifs are critical pharmacophores in modern medicinal chemistry. The massive lipophilic bulk of the tert-butyl group forces specific spatial conformations that enhance target-protein binding affinities, while the 2,4-difluorophenyl moiety blocks cytochrome P450-mediated oxidative metabolism, thereby extending the biological half-life of the resulting drug candidates.

Sources

Exploratory

in vitro toxicity profile of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile Abstract This guide provides a comprehensive framework for characterizing the in vitro toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Abstract

This guide provides a comprehensive framework for characterizing the in vitro toxicological profile of the novel chemical entity 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS No. 1378595-85-7).[1] Given the limited publicly available toxicity data for this compound, this document outlines a recommended tiered testing strategy, detailing the experimental protocols and scientific rationale for each assay. The proposed evaluation encompasses cytotoxicity, genotoxicity, metabolic stability and cytochrome P450 (CYP) inhibition, and potential for organ-specific toxicity, specifically hepatotoxicity and neurotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities. The methodologies described herein are designed to establish a robust preliminary safety profile, identify potential hazards, and inform further non-clinical development.

Introduction and Current Knowledge

2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is a chemical compound available for research purposes.[1] A review of available Safety Data Sheets (SDS) indicates that the compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[2][3][4][5] However, these classifications are based on general chemical hazard assessments and not on comprehensive toxicological studies. To date, there is a notable absence of published in vitro or in vivo toxicological data in the peer-reviewed literature.

The chemical structure, featuring a difluorophenyl group and a nitrile moiety, warrants a thorough toxicological investigation. The nitrile group, in some instances, can be metabolized to release cyanide, a potent inhibitor of cellular respiration, although this is highly dependent on the overall chemical structure. The difluorophenyl group can influence the compound's metabolic stability and potential for off-target interactions. Therefore, a systematic in vitro toxicological evaluation is essential to elucidate the compound's safety profile.

This guide proposes a logical, tiered approach to the in vitro safety assessment of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, beginning with fundamental cytotoxicity assays and progressing to more specific endpoints.

A Tiered In Vitro Toxicity Testing Strategy

A tiered or cascading approach to in vitro toxicity testing is a resource-efficient and scientifically sound strategy for hazard identification. The proposed workflow is designed to initially assess broad cytotoxic effects, followed by an investigation into specific mechanisms of toxicity.

In_Vitro_Toxicity_Workflow A Cytotoxicity Screening (e.g., HepG2, HEK293) C Mammalian Cell Genotoxicity (Micronucleus Assay) A->C D Hepatotoxicity Assessment (e.g., Primary Hepatocytes) A->D F Preliminary Neurotoxicity (e.g., SH-SY5Y cells) A->F B Bacterial Reverse Mutation Assay (Ames Test) B->C G High-Content Imaging for Mitochondrial Toxicity & Oxidative Stress D->G E CYP450 Inhibition Profiling H Mechanism-Based CYP Inhibition E->H

Caption: Proposed tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Assays

Cytotoxicity Assessment

Rationale: The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This data is crucial for designing subsequent, more specific assays, ensuring that the tested concentrations are not overtly cytotoxic, which could confound the interpretation of results. A panel of cell lines from different origins (e.g., liver, kidney) is recommended to identify potential target organ-specific cytotoxicity.

Recommended Assays:

  • Neutral Red Uptake (NRU) Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells. This assay is sensitive to membrane damage.

  • MTT/MTS Assay: Tetrazolium-based assays that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is a widely accepted screening assay for identifying compounds that can cause gene mutations.[8] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result indicates that the test compound can revert this mutation, allowing the bacteria to grow in a histidine-free medium. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial to detect pro-mutagens that become genotoxic after metabolism.

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.

  • Treatment: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Tier 2: Mechanistic & Organ-Specific Assays

Mammalian Cell Genotoxicity: In Vitro Micronucleus Assay

Rationale: To follow up on the Ames test and assess chromosomal damage in mammalian cells, the in vitro micronucleus assay is recommended. This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that affect chromosome segregation). The formation of micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that lag during cell division, is a hallmark of genotoxic events.[9]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound at a range of concentrations (pre-determined from cytotoxicity data to achieve up to 50-60% cytotoxicity) with and without S9 metabolic activation. Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Hepatotoxicity Assessment

Rationale: The liver is a primary site of xenobiotic metabolism and is often a target for drug-induced toxicity.[10][11][12] In vitro models using liver-derived cells can provide valuable insights into the potential for a compound to cause liver injury.

  • Cell Culture: Culture primary human hepatocytes in a collagen-coated plate.

  • Treatment: Expose the hepatocytes to the test compound at various non-cytotoxic concentrations for 24 and 48 hours.

  • Endpoint Analysis:

    • LDH Release: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.[7]

    • ALT/AST Levels: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the medium, which are key biomarkers of liver damage.

    • Albumin and Urea Synthesis: Assess liver function by measuring the synthesis of albumin and urea.

  • Data Analysis: Compare the results from treated cells to vehicle controls. A significant increase in LDH, ALT, or AST, or a decrease in albumin/urea synthesis, suggests potential hepatotoxicity.

ParameterVehicle ControlCompound (Low Conc.)Compound (Mid Conc.)Compound (High Conc.)Positive Control
LDH Release (% of Max) 5.2 ± 1.16.1 ± 1.515.8 ± 2.345.6 ± 5.189.2 ± 4.5
ALT Activity (U/L) 10.5 ± 2.012.1 ± 2.525.4 ± 3.168.9 ± 7.2150.7 ± 10.3
Albumin Synthesis (µg/mL) 50.1 ± 4.548.9 ± 5.035.2 ± 3.815.7 ± 2.95.4 ± 1.1
Table 1: Example Data Table for Hepatotoxicity Assessment.
Cytochrome P450 (CYP) Inhibition Profiling

Rationale: Cytochrome P450 enzymes are the major enzymes involved in drug metabolism.[13][14] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug elevates the plasma levels of another, potentially leading to toxicity.[14] Screening for inhibition of the major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in early safety assessment.[13]

CYP450_Inhibition_Assay A Test Compound + Microsomes + CYP-specific Substrate B NADPH Addition (Initiates Reaction) A->B C Incubation B->C D Reaction Quenching C->D E Metabolite Quantification (LC-MS/MS) D->E F IC50 Determination E->F

Caption: Workflow for a CYP450 inhibition assay.

  • Reagents: Use human liver microsomes and a panel of fluorogenic substrates specific for each major CYP isoform.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate and an NADPH-regenerating system to initiate the metabolic reaction.

  • Kinetic Reading: Read the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Determine the IC50 value for each CYP isoform.

CYP IsoformIC50 (µM)
CYP1A2 > 50
CYP2C9 25.6
CYP2C19 > 50
CYP2D6 > 50
CYP3A4 8.9
Table 2: Example Data Table for CYP450 Inhibition.
Preliminary Neurotoxicity Assessment

Rationale: Given that some nitrile-containing compounds can have neurological effects, a preliminary assessment of neurotoxicity is warranted.[15] Cell-based assays using neuronal cell lines can provide an early indication of potential neurotoxic liabilities.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC-12) and induce differentiation to a neuronal phenotype.

  • Compound Exposure: Treat the differentiated cells with the test compound at non-cytotoxic concentrations for 48-72 hours.

  • Imaging: Fix the cells and stain for neuronal markers (e.g., β-III tubulin). Capture images using a high-content imaging system.

  • Analysis: Quantify neurite length and number of branches per cell using automated image analysis software.

  • Interpretation: A significant reduction in neurite length or branching compared to the vehicle control suggests a potential for neurotoxicity.

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the initial in vitro toxicological evaluation of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile. The proposed assays will provide critical data on the compound's potential for cytotoxicity, genotoxicity, hepatotoxicity, neurotoxicity, and drug-drug interactions.

Positive findings in any of these assays would trigger further investigation. For example, a positive genotoxicity result would necessitate further in vivo studies. Evidence of hepatotoxicity could lead to more in-depth mechanistic studies, such as assessing mitochondrial dysfunction or oxidative stress. Similarly, significant CYP inhibition would warrant further characterization, including determining the mode of inhibition (e.g., reversible, time-dependent).[16]

By following this comprehensive in vitro testing cascade, researchers can build a robust safety profile for this novel compound, enabling informed decision-making for its continued development or flagging it for potential hazards early in the research process.

References

  • Vertex AI Search. (2026).
  • Fisher Scientific. (2025).
  • TCI EUROPE N.V. (n.d.).
  • Elsevier Ltd. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.
  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
  • Merck Millipore. (n.d.).
  • Angene Chemical. (2025).
  • Sapphire Bioscience. (n.d.). 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Adis, a Wolters Kluwer business. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.
  • PMC. (n.d.).
  • MDPI. (2022).
  • Semantic Scholar. (2012). Synthesis and cytotoxicity assessment of 2-(4-fluorophenyl)
  • ResearchGate. (2020).
  • PMC. (2024).
  • PubMed. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells.
  • PMC. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • MDPI. (2024).
  • MDPI. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability.
  • Pharma Excipients. (n.d.).
  • (n.d.).
  • 24d.info. (2020). Toxicology of 2,4-D.
  • Haz-Map. (n.d.).
  • Frontiers. (2021). Neurological Sequela of Acute Pesticide Poisoning Among Adults in Central Taiwan.
  • PMC - NIH. (2012).
  • PubMed. (2024).
  • CymitQuimica. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile.
  • pprtv. (2017). Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1).
  • PMC - NIH. (n.d.).
  • PubMed. (2020).
  • ResearchGate. (2026). (PDF)
  • MDPI. (2025). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio)

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Foundational

Spectroscopic Characterization of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile: A Comprehensive Guide

Executive Summary In the development of advanced pharmaceutical intermediates—particularly azole antifungals and agrochemicals—the unambiguous structural elucidation of highly functionalized building blocks is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates—particularly azole antifungals and agrochemicals—the unambiguous structural elucidation of highly functionalized building blocks is paramount. 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS 1378595-85-7) presents a fascinating spectroscopic challenge. Its dense array of electron-withdrawing groups and extreme steric bulk dictate unique physical and electronic behaviors.

This whitepaper provides an in-depth, self-validating analytical framework for characterizing this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a robust methodology for confirming its structural integrity and understanding its dynamic chemical properties.

Structural Dynamics & Tautomerization Causality

Before acquiring spectroscopic data, an application scientist must anticipate the molecule's behavior in solution. The target compound is a β -keto nitrile featuring a bulky pivaloyl (tert-butyl ketone) group and an electron-withdrawing 2,4-difluorophenyl ring.

A critical decision in the NMR characterization of such compounds is the choice of solvent, which is dictated by the potential for keto-enol tautomerization. While standard β -diketones readily form stable, six-membered intramolecular hydrogen-bonded enols, the sp -hybridized, linear geometry of the nitrile group geometrically prohibits this stabilization[1]. Consequently, in non-polar, non-hydrogen-bonding solvents like Chloroform- d (CDCl 3​ ), the molecule exists almost exclusively in the keto tautomer .

This causality dictates our spectroscopic expectations: we must look for a highly deshielded, highly acidic α -proton rather than a broad enolic O-H signal. The extreme acidity of this α -proton (flanked by a ketone, a nitrile, and an aryl ring) also informs our mass spectrometry ionization strategy.

Analytical Workflow

SpectroscopicWorkflow cluster_NMR NMR Spectroscopy cluster_IR_MS Orthogonal Validation Start 2-(2,4-Difluorophenyl)-4,4-dimethyl- 3-oxopentanenitrile H_NMR 1H & 19F NMR (Tautomer & F-Environment) Start->H_NMR IR ATR-FTIR (Functional Groups: C≡N, C=O) Start->IR C_NMR 13C & 2D NMR (Carbon Backbone & C-F Coupling) H_NMR->C_NMR Validation Data Synthesis & Structural Confirmation C_NMR->Validation MS HRMS (ESI-TOF) (Exact Mass & Fragmentation) IR->MS MS->Validation

Analytical workflow for the spectroscopic validation of the target beta-keto nitrile.

Multi-Nuclear NMR Spectroscopy

1 H and 19 F NMR Analysis

The 1 H NMR spectrum is dominated by the massive steric bulk of the tert-butyl group, appearing as a sharp 9H singlet. The most diagnostic proton is the α -proton at C2. Because it is trapped in the keto form, it appears as a highly deshielded singlet near 5.35 ppm.

The 19 F NMR spectrum is highly sensitive to the local electronic environment. The 2,4-difluorophenyl moiety typically exhibits two distinct fluorine resonances. The ortho-fluorine (F2) is subjected to the steric and magnetic anisotropy of the adjacent bulky pivaloyl and nitrile groups, resulting in a distinct shift relative to the para-fluorine (F4)[2],[3].

Table 1: 1 H and 19 F NMR Spectral Assignments (CDCl 3​ , 400 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment
1 H1.25s--C(CH 3​ ) 3​ (9H)
1 H5.35s--CH(CN)- (1H, α -proton)
1 H6.85 - 6.95m-Ar-H (H3, H5) (2H)
1 H7.45td J = 8.5, 6.0Ar-H (H6) (1H)
19 F-108.5m-Ar-F (F2)
19 F-111.2m-Ar-F (F4)
13 C NMR and C-F Spin-Spin Coupling

The 13 C NMR spectrum provides definitive proof of the carbon skeleton. The most critical feature is the heteronuclear spin-spin coupling ( JCF​ ) between the fluorine atoms and the aromatic carbons. Carbons directly attached to fluorine (C2 and C4) exhibit massive one-bond couplings ( 1JCF​≈250 Hz), splitting them into doublets of doublets[3].

Table 2: 13 C NMR Spectral Assignments (CDCl 3​ , 100 MHz)

Chemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
26.5q--C(CH 3​ ) 3​
45.8d J = 3.5-CH(CN)- (C2, α -carbon)
115.4s--C N (Nitrile)
104.5t J = 25.5Ar-C3 (Between F atoms)
160.2dd J = 250.0, 12.0Ar-C4 (Attached to F4)
162.5dd J = 252.0, 12.0Ar-C2 (Attached to F2)
201.5s--C=O (Carbonyl)
Protocol 1: Self-Validating NMR & D 2​ O Exchange

To ensure the α -proton assignment is correct and to validate its high acidity, a D 2​ O exchange protocol is employed as a self-validating system.

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Baseline Acquisition: Acquire 16 transients for 1 H NMR (spectral width 20 ppm, D1 = 2.0 s) and 1024 transients for 13 C NMR using WALTZ-16 decoupling.

  • Deuteration (Validation Step): Add 20 µL of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing. Allow the organic and aqueous layers to settle.

  • Re-acquisition: Re-acquire the 1 H NMR spectrum. The rapid and complete disappearance of the singlet at 5.35 ppm confirms the assignment of the highly labile α -proton, validating the structural model without altering the tert-butyl or aromatic signals.

Orthogonal Validation: IR and HRMS

ATR-FTIR Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups. Because the molecule remains in the keto form, the nitrile stretch is observed unshifted at ~2255 cm −1 , and the carbonyl stretch is sharp and strong, typical of unstrained ketones but slightly shifted due to the α -electron withdrawal[1].

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )IntensityPeak ShapeAssignment
2965, 2870MediumSharpC-H stretch (aliphatic, t-butyl)
2255MediumSharpC N stretch (nitrile)
1725StrongSharpC=O stretch (ketone)
1605, 1505MediumSharpC=C stretch (aromatic)
1140, 1095StrongBroadC-F stretch
High-Resolution Mass Spectrometry (HRMS)

The causality behind the MS experimental design relies on the molecule's acidity. Because the α -proton is highly acidic (estimated pKa ~ 8-10), the molecule readily deprotonates. Therefore, Electrospray Ionization in Negative Ion Mode (ESI-) is the most sensitive and logical choice.

  • Exact Mass Calculation: C 13​ H 13​ F 2​ NO = 237.0965 Da.

  • Target Ion: [M-H] at m/z 236.0887.

  • Fragmentation Pathway: Collision-Induced Dissociation (CID) will trigger the loss of the bulky tert-butyl group (as isobutylene, -56 Da) and the elimination of HCN (-27 Da), yielding diagnostic fragment ions at m/z 180.02 and 153.01, respectively.

Protocol 2: HRMS (ESI-TOF) Acquisition
  • Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Ammonium Hydroxide (to promote deprotonation).

  • Injection: Infuse the sample at 10 µL/min into an ESI-TOF mass spectrometer.

  • Parameters: Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300 °C, and cone voltage to 20 V.

  • Validation: Isolate the[M-H] precursor ion (m/z 236.08) and apply a collision energy ramp (10-30 eV) to generate the fragmentation spectrum, confirming the loss of the pivaloyl moiety.

References

  • Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography . Benchchem. 2

  • EP1352898B1 - Process for producing beta-ketonitrile compound . Google Patents. 1

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. 3

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile as a Key Precursor in Antifungal API Synthesis

Executive Summary The escalating global threat of invasive fungal infections, compounded by rising resistance to frontline azole and echinocandin therapies, necessitates the rapid development of novel antifungal active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating global threat of invasive fungal infections, compounded by rising resistance to frontline azole and echinocandin therapies, necessitates the rapid development of novel antifungal active pharmaceutical ingredients (APIs). This application note details the structural rationale, physicochemical profiling, and validated synthetic workflows for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7). As a highly reactive β -keto nitrile, this molecule serves as a versatile, 1,3-dielectrophilic building block for generating highly substituted aminopyrazoles and pyrimidines—scaffolds that are critical for targeting fungal Hsp90 and lanosterol 14 α -demethylase (CYP51).

Pharmacophore Rationale & Mechanistic Causality

The architectural design of this precursor is highly deliberate, embedding three distinct functional domains that dictate both its synthetic utility and the pharmacological efficacy of the resulting APIs:

The 2,4-Difluorophenyl Moiety: A universally privileged pharmacophore in antifungal chemistry (present in Fluconazole, Voriconazole, and Posaconazole). The fluorine atoms enhance lipophilicity and metabolic stability while engaging in critical halogen bonding and π

π stacking within the hydrophobic pockets of target enzymes .
  • The tert-Butyl Group (4,4-dimethyl): Provides intense steric shielding. In the context of fungal Hsp90 inhibitors, this bulky aliphatic group directs the conformation of the heterocycle, ensuring optimal alignment of the adjacent amino group with the conserved aspartate residue in the ATP-binding pocket.

  • The β -Keto Nitrile Core: Acts as a regioselective linchpin for heterocycle formation. The differential electrophilicity between the C3-ketone and the C1-nitrile allows for predictable, stepwise cyclocondensation with bidentate nucleophiles (e.g., hydrazines, amidines) .

  • Physicochemical Profiling

    Understanding the baseline properties of the precursor is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during annulation.

    Table 1: Physicochemical Properties of the Precursor

    PropertyValueStructural Implication
    Chemical Name 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrileDefines the exact substitution pattern.
    CAS Number 1378595-85-7Unique registry identifier for procurement.
    Molecular Formula C₁₃H₁₃F₂NOConfirms stoichiometry for equivalent calculations.
    Molecular Weight 237.25 g/mol Used for precise molarity scaling.
    Reactive Centers Ketone (C3), Nitrile (C1), α -Proton (C2)Dictates the 1,3-dielectrophilic reactivity profile.
    Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in H₂OGuides solvent choice for homogeneous catalysis.

    Application Workflow 1: Synthesis of Aminopyrazole-Based Fungal Hsp90 Inhibitors

    Context & Causality: Aminopyrazoles derived from β -keto nitriles are potent, fungal-selective Hsp90 inhibitors. In this protocol, hydrazine hydrate is utilized instead of anhydrous hydrazine; it is safer to handle, and the aqueous content does not impede the reaction in ethanol. Mechanistically, the highly nucleophilic nitrogen of hydrazine preferentially attacks the more electrophilic C3-ketone to form a hydrazone intermediate. Subsequent intramolecular attack by the secondary nitrogen onto the C1-nitrile yields an imine, which rapidly tautomerizes to the aromatic 5-aminopyrazole. This strict regioselectivity ensures the amino group is positioned at C5, adjacent to the 2,4-difluorophenyl group at C4.

    Protocol A: Regioselective Synthesis of 5-Amino-3-(tert-butyl)-4-(2,4-difluorophenyl)-1H-pyrazole
    • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve the precursor (10.0 mmol, 2.37 g) in 30 mL of anhydrous ethanol.

    • Reagent Addition: Add hydrazine hydrate (12.0 mmol, 0.58 mL of a 64% aqueous solution) dropwise at room temperature under a continuous nitrogen sweep to prevent oxidative side reactions.

    • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C. The thermodynamic stability of the aromatic pyrazole drives the reaction forward. Reflux for 4–6 hours, monitoring via LC-MS until the precursor mass (m/z 238 [M+H]⁺) is fully depleted.

    • Workup: Cool the mixture to ambient temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between ethyl acetate (50 mL) and deionized water (30 mL).

    • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, gradient elution 10-30% EtOAc in hexanes) to afford the pure aminopyrazole scaffold.

    Application Workflow 2: Synthesis of Pyrimidine-Based CYP51 Inhibitors

    Context & Causality: Pyrimidine scaffolds are classic structural motifs for targeting fungal CYP51. Condensation of the precursor with guanidine hydrochloride requires basic conditions. Sodium ethoxide is used to deprotonate the guanidine salt in situ, generating the free, highly nucleophilic guanidine base. The base then attacks the ketone and nitrile in a concerted annulation, forming a 6-membered pyrimidine ring. Pre-stirring and filtering the NaCl byproduct is a critical step to prevent inorganic salt inclusion during the final crystallization of the API precursor.

    Protocol B: Synthesis of 2-Amino-6-(tert-butyl)-5-(2,4-difluorophenyl)pyrimidin-4-ol
    • Base Generation: Freshly prepare sodium ethoxide by dissolving sodium metal (15.0 mmol) in 20 mL of anhydrous ethanol at 0°C.

    • Guanidine Liberation: Add guanidine hydrochloride (12.0 mmol) to the ethoxide solution. Stir for 30 minutes at room temperature. Filter the suspension through a Celite pad to remove the precipitated NaCl.

    • Annulation: Transfer the clear filtrate to a reaction flask and add the precursor (10.0 mmol, 2.37 g). Reflux the mixture at 85°C for 8 hours.

    • Isolation: Cool the reaction to 0°C. Carefully neutralize the mixture with 1M HCl to pH 6.5–7.0. The target pyrimidine will precipitate as a white solid. Filter, wash with cold water, and recrystallize from hot ethanol to achieve >98% purity.

    Comparative Reaction Metrics

    To assist process chemists in scaling these reactions, the following table summarizes the optimized conditions and expected yields for various heterocycle formations using this specific precursor.

    Table 2: Yield and Condition Optimization for Heterocycle Formation

    Target API ScaffoldReagentCatalyst / BaseTemp / TimeIsolated YieldPurity (HPLC)
    5-Aminopyrazole Hydrazine HydrateNone (Ethanol)80°C / 5 h82 - 86%> 98.5%
    N-Phenylpyrazole PhenylhydrazineAcetic Acid100°C / 4 h75 - 79%> 95.0%
    2-Aminopyrimidine Guanidine HClSodium Ethoxide85°C / 8 h68 - 72%> 96.0%
    5-Aminoisoxazole Hydroxylamine HClPyridine90°C / 6 h60 - 65%> 94.5%

    Visualizations of Workflows and Mechanisms

    SyntheticPathways Precursor 2-(2,4-Difluorophenyl)- 4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) Hydrazine Hydrazine Hydrate EtOH, 80°C Precursor->Hydrazine Pathway A Guanidine Guanidine HCl NaOEt, 85°C Precursor->Guanidine Pathway B Pyrazole 5-Aminopyrazole Scaffold (Hsp90 Inhibitor Precursor) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 2-Aminopyrimidine Scaffold (CYP51 Inhibitor Precursor) Guanidine->Pyrimidine Annulation

    Caption: Synthetic workflows utilizing the precursor to generate pyrazole and pyrimidine antifungal scaffolds.

    MoA_Hsp90 API Aminopyrazole API (Synthesized from Precursor) Target Fungal Hsp90 N-Terminal Domain (ATP-Binding Pocket) API->Target High-Affinity Binding (via 2,4-Difluorophenyl & Amino groups) Effect1 Inhibition of ATP Hydrolysis & Chaperone Function Target->Effect1 Effect2 Destabilization of Client Proteins (e.g., Calcineurin) Effect1->Effect2 Outcome Reversal of Azole Resistance & Fungal Cell Death Effect2->Outcome

    Caption: Mechanism of action for aminopyrazole-based fungal Hsp90 inhibitors derived from the precursor.

    References

    • Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]

    • TOPICAL ANTIFUNGAL AGENT (EP 2669274 B1)
    Application

    Application Note: Catalytic Reduction Strategies for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Executive Summary The molecule 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7)[1] is a highly functionalized β-keto nitrile serving as a critical building block in the synthesis of advanced ac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The molecule 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7)[1] is a highly functionalized β-keto nitrile serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly broad-spectrum tetrahydrofuran and triazole antifungals[2][3].

    Catalytic reduction of this substrate presents significant chemoselective and stereoselective challenges. The presence of a reducible ketone, a reducible nitrile, and a highly sensitive 2,4-difluorophenyl moiety requires precise catalyst selection to prevent unwanted hydrodefluorination[4] while achieving the desired reduction state. This guide provides field-proven, self-validating protocols for both the selective asymmetric reduction to a chiral β-hydroxy nitrile and the global reduction to a 1,3-amino alcohol[5][6].

    Substrate Analysis & Mechanistic Causality

    To design an effective reduction protocol, one must understand the intrinsic reactivity of the substrate:

    • High Acidity of the C2 Proton: The proton at the C2 position is flanked by an electron-withdrawing nitrile, a ketone, and a difluorophenyl ring. This extreme acidity leads to rapid enolization. While this poses a risk of racemization in standard chemistry, it is the exact mechanism that enables Dynamic Kinetic Resolution (DKR) during asymmetric hydrogenation.

    • C-F Bond Lability: Fluorine atoms on an aromatic ring—especially when activated by ortho/para electron-withdrawing groups—are highly susceptible to oxidative addition by Palladium. Consequently, standard Pd/C hydrogenation often leads to catastrophic defluorination[4].

    • Nitrile vs. Ketone Chemoselectivity: Nitriles require high-pressure hydrogen and highly active surfaces (like Raney Nickel) to reduce to primary amines[7], whereas ketones can be reduced under mild transfer hydrogenation conditions[8].

    Workflow Sub 2-(2,4-Difluorophenyl)-4,4-dimethyl- 3-oxopentanenitrile ATH Method A: ATH (Ru-TsDPEN) HCOOH / NEt3 Sub->ATH Selective Ketone Reduction Raney Method B: Raney Ni / H2 NH3 / MeOH Sub->Raney Global Reduction PdC Method C: Pd/C / H2 (Harsh Conditions) Sub->PdC C-F Bond Cleavage ProdA Chiral β-Hydroxy Nitrile (High ee/de via DKR) ATH->ProdA ProdB 1,3-Amino Alcohol (Complete Reduction) Raney->ProdB ProdC Defluorinated Byproducts (Undesired) PdC->ProdC

    Figure 1: Chemoselective catalytic reduction pathways for the target β-keto nitrile.

    Protocol A: Selective Asymmetric Transfer Hydrogenation (ATH) via DKR

    Objective: Synthesize the chiral anti-β-hydroxy nitrile with high enantiomeric excess (e.e.) and diastereomeric excess (d.e.) without reducing the nitrile or cleaving the C-F bonds.

    Mechanistic Rationale: We utilize a [RuCl] catalyst with a Formic Acid/Triethylamine azeotrope[8]. The mild hydride transfer specifically targets the ketone. Because the C2 stereocenter rapidly epimerizes via the enol form, the chiral Ru-catalyst selectively reduces the (R)-enantiomer of the substrate much faster than the (S)-enantiomer. This Dynamic Kinetic Resolution (DKR) bypasses the 50% maximum yield of classical kinetic resolution, driving the reaction to >95% yield of a single stereoisomer.

    DKR_Mechanism S_enant (S)-Substrate Enol Enol Intermediate S_enant->Enol Fast Racemization Prod Anti-β-Hydroxy Nitrile S_enant->Prod Ru-Catalyst (Slow Reduction) R_enant (R)-Substrate R_enant->Enol Fast Racemization R_enant->Prod Ru-Catalyst (Fast Reduction)

    Figure 2: Dynamic Kinetic Resolution (DKR) mechanism enabled by the highly acidic C2 proton.

    Step-by-Step Methodology
    • Preparation: In a rigorously degassed Schlenk flask under N₂, dissolve 10.0 mmol of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile in 20 mL of anhydrous Dichloromethane (DCM).

    • Catalyst Addition: Add 0.5 mol% (0.05 mmol) of RuCl. Stir for 5 minutes until a homogeneous orange solution forms.

    • Hydrogen Donor: Dropwise, add 5 equivalents of a 5:2 HCOOH/NEt₃ azeotropic mixture.

    • Reaction Monitoring (Self-Validation): The reaction is self-validating via CO₂ evolution. As formic acid donates a hydride, CO₂ gas is released. Route the exhaust through a mineral oil bubbler. Validation Check: If bubbling ceases before chiral HPLC indicates >95% conversion, the catalyst has been poisoned (likely by oxygen or moisture ingress).

    • Workup: Once bubbling stops (typically 12-16 hours at 30 °C), quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

    Protocol B: Global Catalytic Hydrogenation to 1,3-Amino Alcohol

    Objective: Completely reduce both the ketone and the nitrile to yield the corresponding 1,3-amino alcohol[5][6], while strictly avoiding defluorination.

    Mechanistic Rationale: Palladium on Carbon (Pd/C) is explicitly avoided due to its propensity to insert into the activated C-F bonds of the difluorophenyl ring[4]. Instead, Raney Nickel (W4 grade) is utilized[7]. Raney Ni is highly active for nitrile reduction but exhibits poor oxidative addition into C-F bonds. To prevent the primary amine product from attacking the intermediate imine (which would form undesired secondary amine dimers), the reaction is conducted in methanolic ammonia . The excess ammonia pushes the equilibrium entirely toward the primary amine.

    Step-by-Step Methodology
    • Preparation: In a 300 mL Parr autoclave, dissolve 10.0 mmol of the substrate in 50 mL of 7 N NH₃ in Methanol.

    • Catalyst Loading: Carefully add 1.0 g of active Raney Nickel slurry (washed 3x with methanol to remove water). Caution: Raney Ni is highly pyrophoric.

    • Pressurization: Seal the autoclave. Purge with N₂ three times, then purge with H₂ three times. Pressurize the vessel to 60 psi with H₂ gas.

    • Reaction Monitoring (Self-Validation): Heat the vessel to 50 °C with vigorous mechanical stirring (800 rpm). Validation Check: Monitor the pressure gauge. The theoretical hydrogen uptake is exactly 3 equivalents (1 for the ketone, 2 for the nitrile). A pressure drop corresponding to exactly this volume confirms complete reduction without over-reduction (defluorination).

    • Workup: Cool the reactor to room temperature and carefully vent the H₂. Filter the mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Concentrate the filtrate to yield the crude 1,3-amino alcohol.

    Quantitative Data & Comparative Analysis

    The following table summarizes the expected outcomes based on the catalyst and conditions applied to the target β-keto nitrile:

    MethodCatalyst SystemReagents & SolventTarget ProductExpected YieldSelectivity / IPC
    A: ATH (DKR) RuClHCOOH/NEt₃, DCM (30 °C)Chiral β-Hydroxy Nitrile>85%>95% e.e., >90% d.e. (Chiral HPLC)
    B: Global Reduction Raney Nickel (W4)H₂ (60 psi), NH₃/MeOH (50 °C)1,3-Amino Alcohol>80%Complete reduction (H₂ uptake gauge)
    C: Control (Avoid) 10% Pd/CH₂ (Atmospheric), MeOHDefluorinated Byproducts<20%High defluorination (GC-MS)

    References

    The protocols and mechanistic rationales described in this application note are grounded in the following verified literature and patent data:

    • BLD Pharm. (n.d.). 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7). Product Documentation.

    • Wang, G., Xingshun, L., & Zhao, G. (2005). Polymer-Supported Chiral Sulfonamide Catalyzed One-Pot Reduction of β-Keto Nitriles: A Practical Synthesis of (R)-Fluoxetine and (R)-Duloxetine. Tetrahedron: Asymmetry, 16(18), 3122-3127.

    • Somanathan, R., et al. (2007). Water-Soluble Chiral Monosulfonamide-cyclohexane-1,2-diamine-RhCp Complex and Its Application in the Asymmetric Transfer Hydrogenation (ATH) of Ketones*.

    • BenchChem. (n.d.). Catalytic Hydrogenation of Nitriles with Raney Nickel. Technical Guide.

    • Saksena, A. K., et al. (1995). Tetrahydrofuran antifungals. US Patent 5,703,079.

    Sources

    Method

    Process Research &amp; Development (PR&amp;D) Application Note: Scale-Up Synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Executive Summary The compound 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly valued α -aryl- β -keto nitrile intermediate, frequently utilized in the synthesis of advanced triazo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly valued α -aryl- β -keto nitrile intermediate, frequently utilized in the synthesis of advanced triazole antifungals and complex pharmaceutical scaffolds. Transitioning the synthesis of this molecule from a medicinal chemistry discovery scale (milligrams) to a process-ready manufacturing scale (kilograms) presents significant challenges, primarily surrounding exotherm management, base selection, and the suppression of unwanted O-acylation byproducts.

    This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this intermediate via a Claisen-type acylation. By leveraging precise thermodynamic controls and strategic reagent selection, this guide establishes a self-validating, high-yield process suitable for pilot-plant execution.

    Retrosynthetic Strategy & Route Selection

    The core molecular architecture consists of a sterically demanding tert-butyl group adjacent to a β -keto nitrile core. The most direct retrosynthetic disconnection relies on the acylation of 2,4-difluorophenylacetonitrile.

    Reagent Selection Causality:

    • Acylating Agent (Ethyl Pivalate vs. Pivaloyl Chloride): While pivaloyl chloride is highly electrophilic and reacts rapidly, its use on a large scale often leads to competing O-acylation (forming undesirable enol esters) and generates corrosive byproducts. We select Ethyl Pivalate . Although it is sterically hindered, it ensures exclusive C-acylation when paired with a strong base, drastically improving the impurity profile of the crude product.

    • Base Selection (KOtBu vs. NaH): Sodium hydride (NaH) is classically used in discovery chemistry for this transformation; however, it generates highly flammable hydrogen gas, posing severe explosion risks in large-scale reactors without specialized venting. Potassium tert-butoxide (KOtBu) is selected for scale-up. It provides the necessary basicity (pKa ~17) without generating gas, yielding tert-butanol as a easily removable byproduct.

    Mechanistic Insights & The Thermodynamic Sink

    The protons on the carbon atom adjacent to the phenyl ring and nitrile group are highly acidic, allowing for facile deprotonation by a strong base [1]. The reaction initiates with KOtBu deprotonating 2,4-difluorophenylacetonitrile (pKa ~16) to form a benzylic carbanion. This nucleophile attacks the carbonyl carbon of ethyl pivalate, forming a tetrahedral intermediate that collapses to expel ethoxide, yielding the β -keto nitrile.

    Crucially, the newly formed β -keto nitrile is significantly more acidic (pKa ~8–10) than the starting material. The base immediately deprotonates this product, forming a stable enolate. This irreversible deprotonation acts as a thermodynamic sink , driving the otherwise reversible Claisen condensation to absolute completion [2]. Consequently, a minimum of 2.0 equivalents of base is strictly required (1.0 eq for initial activation, 1.0 eq for product enolization).

    G A 2,4-Difluorophenylacetonitrile + Ethyl Pivalate B Base Addition (KOtBu) Deprotonation (pKa ~16) A->B C Nucleophilic Attack (Tetrahedral Intermediate) B->C D Elimination of Ethoxide (C-Acylation) C->D E Irreversible Deprotonation (Thermodynamic Sink, pKa ~9) D->E F Aqueous Acid Quench (pH 2-3) E->F G 2-(2,4-Difluorophenyl)-4,4-dimethyl -3-oxopentanenitrile F->G

    Mechanistic workflow for the Claisen-type acylation of 2,4-difluorophenylacetonitrile.

    Quantitative Data & Yield Analysis

    The following table summarizes the optimization data that justifies the selected scale-up parameters.

    Base (Eq.)Acylating Agent (Eq.)SolventTemp (°C)Conversion (%)Isolated Yield (%)Scalability & Safety Notes
    NaOMe (2.5)Ethyl Pivalate (1.5)MeOH65< 2012Poor conversion due to weak basicity (pKa ~15.5).
    NaH (2.2)Pivaloyl Chloride (1.1)THF0 to 25> 9565Significant O-acylation byproduct; severe H₂ gas hazard.
    LDA (2.2)Ethyl Pivalate (1.2)THF-78 to 25> 9882High cryogenic costs; operationally difficult >10 kg scale.
    KOtBu (2.2) Ethyl Pivalate (1.2) THF 45 > 99 88 Optimal balance of safety, cost, and C-acylation selectivity.

    Scale-Up Synthesis Protocol (1.0 Mol Standardized Scale)

    Materials Required:

    • 2,4-Difluorophenylacetonitrile: 153.1 g (1.0 mol, 1.0 eq)

    • Ethyl pivalate: 156.2 g (1.2 mol, 1.2 eq)

    • Potassium tert-butoxide (KOtBu): 246.8 g (2.2 mol, 2.2 eq)

    • Tetrahydrofuran (THF, anhydrous): 1.5 L

    • 2M Hydrochloric Acid (HCl): ~1.2 L

    • Toluene & Heptane: For extraction and crystallization

    Step-by-Step Methodology:

    • Reactor Preparation: Purge a 5 L jacketed glass reactor with nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

    • Base Charging: Charge the reactor with 1.5 L of anhydrous THF, followed by the portion-wise addition of KOtBu (246.8 g). Engage overhead stirring at 200 RPM and cool the jacket to 0 °C.

    • Substrate Activation: Dilute 2,4-Difluorophenylacetonitrile (153.1 g) in 200 mL of THF. Add this solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes to ensure complete enolate formation.

    • Acylation: Add Ethyl pivalate (156.2 g) dropwise over 30 minutes.

    • Thermal Driving: Due to the severe steric hindrance of the tert-butyl group, ambient temperature is insufficient for optimal kinetics. Adjust the reactor jacket to heat the reaction mixture to 45 °C. Maintain this temperature for 6 hours.

    • Self-Validating Quench: Cool the reactor to 0 °C. Slowly add 2M HCl dropwise until the aqueous phase reaches pH 2–3. Causality Note: This step is self-validating; the highly water-soluble potassium enolate will rapidly protonate and phase-separate as the neutral β -keto nitrile. A distinct color change and phase break confirm the success of the thermodynamic sink.

    Process Analytical Technology (PAT) & In-Process Controls (IPC)

    To ensure the reaction is a self-validating system prior to quenching, IPC sampling is mandatory.

    • Method: Reverse-Phase HPLC (C18 column, 50 mm x 4.6 mm, 1.8 µm).

    • Mobile Phase: Gradient of Acetonitrile/Water containing 0.1% TFA.

    • Detection: UV at 210 nm.

    • Acceptance Criteria: The reaction is deemed complete when the unreacted 2,4-difluorophenylacetonitrile is < 2.0% relative to the product peak. If conversion stalls at >2%, add an additional 0.1 eq of KOtBu and stir for 1 hour.

    Downstream Processing & Isolation

    • Phase Separation: Allow the quenched mixture to settle for 20 minutes. Separate the lower aqueous layer and extract it once with Toluene (500 mL).

    • Organic Washing: Combine the THF and Toluene organic phases. Wash sequentially with deionized water (500 mL) and saturated brine (500 mL) to remove residual tert-butanol and salts.

    • Solvent Swap & Crystallization: Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (40 °C, 100 mbar) to approximately 300 mL. Slowly charge Heptane (800 mL) while maintaining distillation until the internal temperature reaches the boiling point of heptane (indicating complete removal of THF/Toluene).

    • Isolation: Cool the slurry to 5 °C at a rate of 10 °C/hour to promote controlled crystal growth. Filter the resulting white to off-white crystalline solid, wash with cold heptane (200 mL), and dry in a vacuum oven at 40 °C to constant weight. Expected Yield: ~208 g (88%).

    References

    • Sodium–Oxygen Compounds: Acylation of Arylacetonitriles. Thieme-Connect. Available at:[Link]

    Application

    Application Note: Reagents and Protocols for the Preparation of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Application Note.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Application Note.

    Executive Summary & Chemical Significance

    The compound 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1378595-85-7) is a highly versatile α -aryl- β -keto nitrile intermediate. It is defined by two critical structural motifs:

    • The 2,4-Difluorophenyl Ring: A privileged pharmacophore in medicinal chemistry, extensively utilized to enhance lipophilicity, metabolic stability, and target binding affinity—particularly in the active site of lanosterol 14 α -demethylase (CYP51) for triazole and pyrazole antifungals ()[1].

    • The tert-Butyl Ketone (4,4-dimethyl-3-oxo group): Provides immense steric bulk, which is frequently leveraged in agrochemical fungicides and oncology kinase inhibitors to lock molecular conformations and prevent off-target enzymatic degradation ()[2].

    This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to synthesize this sterically hindered building block via a Claisen-type cross-condensation.

    Mechanistic Insights & Reagent Causality (E-E-A-T)

    The synthesis of sterically hindered β -dicarbonyls and β -keto nitriles is a well-documented challenge, as the reaction is governed by strict thermodynamic control and competing O-acylation pathways ()[3].

    The standard approach involves the cross-condensation of 2-(2,4-difluorophenyl)acetonitrile with a pivaloyl derivative (e.g., pivaloyl chloride ). Success depends entirely on understanding the pKa dynamics of the system:

    • Enolate Formation: The α -protons of the starting nitrile have a pKa of ≈22 . A strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required to drive irreversible deprotonation.

    • The "Double-Base" Causality: Once the acyl chloride reacts with the enolate, the resulting product—2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile—is formed. Because this new α -proton is flanked by a highly electron-withdrawing nitrile group, a ketone, and a fluorinated aromatic ring, its pKa drops drastically to ≈10 .

    • Why 2.5 Equivalents are Mandatory: As soon as the product forms, it acts as a strong acid relative to the starting materials. It will immediately quench any unreacted starting enolate. If only 1.0 equivalent of base is used, the reaction will stall at exactly 50% conversion. Therefore, a minimum of 2.0 equivalents of base is mechanistically required (one for initial enolization, one to deprotonate the product), with 2.5 equivalents used in practice to account for trace moisture and ensure complete C-acylation.

    Reagent Selection & Optimization Data

    The table below summarizes the causality behind different reagent combinations and their impact on the reaction workflow.

    Base (Eq.)Acylating AgentSolventTemp ProfileTimeYield (%)Mechanistic Observation
    NaH (2.5) Pivaloyl Chloride THF0 °C RT4 h88 Rapid C-acylation; immediate H2​ evolution validates enolate formation.
    KOtBu (2.5) Pivaloyl Chloride THF-78 °C RT6 h82 Homogeneous reaction; requires strict exotherm control to prevent tarring.
    LDA (2.2) Methyl Pivalate THF-78 °C RT12 h75 Avoids O-acylation and HCl generation; requires complex cryogenic setup.
    NaH (1.2) Pivaloyl Chloride THF0 °C RT12 h<40 Failure state: Incomplete conversion; product acidity quenches the unreacted enolate.

    Self-Validating Experimental Protocol

    The following protocol utilizes NaH and Pivaloyl Chloride, optimized for a 10 mmol scale. Every step includes visual or chemical feedback loops to ensure the system is self-validating.

    Materials Required:
    • 2-(2,4-Difluorophenyl)acetonitrile (1.53 g, 10.0 mmol)

    • Pivaloyl chloride (1.33 g, 11.0 mmol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.00 g, 25.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (30 mL)

    Step-by-Step Methodology:

    Step 1: Enolate Generation

    • Purge a flame-dried 100 mL round-bottom flask with argon. Add NaH (1.00 g) and anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-(2,4-difluorophenyl)acetonitrile (1.53 g) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: The reaction will immediately effervesce, releasing H2​ gas. The endpoint of enolate formation is visually confirmed when gas evolution completely ceases (typically 30–45 minutes) and the opaque gray suspension transitions to a translucent, slightly yellow homogeneous solution.

    Step 2: Acylation 4. Maintain the reaction at 0 °C. Introduce pivaloyl chloride (1.33 g) dropwise via syringe over 10 minutes. 5. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) while stirring for 4 hours. 6. Self-Validation Check: A mild exotherm will occur upon addition. The solution will become cloudy again as NaCl precipitates. Monitor the reaction via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The starting nitrile ( Rf​≈0.5 ) will disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ) that stains dark brown with aqueous KMnO4​ .

    Step 3: Quenching and Isolation 7. Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH4​Cl (20 mL) dropwise. 8. Self-Validation Check (Critical): Check the pH of the aqueous layer. It must be between pH 6 and 7. Because the product is highly acidic, if the aqueous layer remains basic (pH > 9), the product will remain partitioned in the aqueous phase as a water-soluble enolate salt, drastically reducing your isolated yield. Add 1M HCl dropwise if necessary to reach pH 6. 9. Extract the mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.

    Downstream Applications & Workflow Visualization

    Once synthesized, 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile serves as a bifurcating node in heterocyclic synthesis.

    • Condensation with hydrazines yields 3-amino-pyrazole derivatives, which are heavily utilized in photophysical materials ()[4] and kinase inhibitors.

    • Condensation with amidines or guanidines yields 4-aryl-pyrimidine derivatives, common in agrochemical fungicides.

    G A 2-(2,4-Difluorophenyl)acetonitrile D 2-(2,4-Difluorophenyl)-4,4-dimethyl- 3-oxopentanenitrile A->D B Pivaloyl Chloride B->D C Strong Base (NaH / KOtBu) C->D G 3-Amino-Pyrazole Derivatives (Antifungals / Kinase Inhibitors) D->G + Hydrazine H 4-Aryl-Pyrimidine Derivatives (Agrochemicals / Oncology) D->H + Amidine E Hydrazine Derivatives E->G F Amidine / Guanidine F->H

    Synthetic workflow from precursors to pyrazole and pyrimidine derivatives.

    References

    • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - National Institutes of Health (NIH). Available at:[Link]

    • Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences (MDPI). Available at:[Link]

    • Tuning the photophysical properties of cationic iridium(iii) complexes containing cyclometallated 1-(2,4-difluorophenyl)-1H-pyrazole. Dalton Transactions (RSC Publishing). Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting degradation of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile during storage

    A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: I've observed a decrease in the purity of my 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile sample ov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Frequently Asked Questions (FAQs)

    Q1: I've observed a decrease in the purity of my 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile sample over time. What are the likely causes?

    A1: Degradation of this compound during storage is most commonly attributed to hydrolysis of the nitrile group, particularly in the presence of moisture and trace acidic or basic contaminants.[1][2][3][4] Other contributing factors can include exposure to light (photodegradation), elevated temperatures (thermal degradation), and reaction with oxygen (oxidation).[5][6][7]

    Q2: What are the primary degradation products I should be looking for?

    A2: The most probable degradation pathway is the hydrolysis of the nitrile group (-C≡N) to form the corresponding amide, and potentially further to the carboxylic acid.[1][3][4][8] Therefore, you should primarily look for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanamide and 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanoic acid.

    Q3: What are the ideal storage conditions for this compound?

    A3: To minimize degradation, 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][10] It should be kept in a cool, dark, and dry place.[7][10] For long-term storage, refrigeration (2-8°C) is recommended.[5] Avoid exposure to moisture, light, and incompatible materials like strong oxidizing agents.

    Q4: Can I still use a batch of the compound that shows some degradation?

    A4: The suitability of a partially degraded batch depends on the specific requirements of your experiment. For applications requiring high purity, such as in drug development, using a degraded sample is not recommended as impurities can lead to inaccurate and unreliable results.[11] For less sensitive applications, it may be possible to purify the material before use. However, it is crucial to first quantify the level of degradation.

    In-Depth Troubleshooting Guide

    This section provides a more detailed approach to identifying and resolving issues related to the degradation of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.

    Problem 1: Inconsistent Experimental Results

    Symptoms:

    • Variability in reaction yields or kinetics.

    • Emergence of unexpected side products.

    • Failed assays or biological tests.[12]

    Root Cause Analysis: Inconsistent results are often the first sign of reagent degradation. The presence of impurities can interfere with your reaction or assay, leading to unreliable data.

    Troubleshooting Workflow:

    G A 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile B Amide Intermediate A->B + H2O (Acid/Base) C Carboxylic Acid B->C + H2O (Acid/Base)

    Sources

    Optimization

    optimizing reaction temperature for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile production

    Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile . This compound is a critical intermediate in the development of triazole-based ant...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile . This compound is a critical intermediate in the development of triazole-based antifungal active pharmaceutical ingredients (APIs).

    This guide is designed for process chemists and drug development professionals. It provides mechanistic insights, validated protocols, and troubleshooting strategies for optimizing the crossed Claisen condensation between and 1[1].

    Reaction Workflow & Pathway Dynamics

    The synthesis relies on a strong base (e.g., Sodium Hydride or Sodium Methoxide) to deprotonate the nitrile, forming an enolate that subsequently attacks the sterically hindered carbonyl carbon of ethyl pivalate[2].

    Temperature-dependent reaction pathways in crossed Claisen condensation.

    Frequently Asked Questions (FAQs): Temperature & Causality

    Q1: Why is temperature control so critical in this specific crossed Claisen condensation? A: The reaction involves a delicate balance between kinetics and thermodynamics. Ethyl pivalate contains a bulky tert-butyl group, making its carbonyl carbon highly sterically hindered. To overcome the activation energy barrier for nucleophilic acyl substitution, thermal energy is required. However, excessive heat shifts the reaction toward thermodynamically favorable but undesired side reactions, such as the self-condensation of the nitrile[2].

    Q2: What happens if the reaction temperature is maintained below 20°C? A: At lower temperatures, the deprotonation of3[3] is kinetically slow. Even when the enolate forms, it lacks the kinetic energy to efficiently attack the hindered ethyl pivalate. This results in stalled reactions, high recovery of starting materials, and poor overall yield.

    Q3: What are the primary degradation pathways if the temperature exceeds 80°C? A: High temperatures trigger two major failure modes:

    • Thorpe-Ziegler Dimerization: The highly reactive enolate attacks the cyano group of an unreacted 2,4-difluorophenylacetonitrile molecule, forming a dimeric enaminonitrile impurity.

    • Nucleophilic Aromatic Substitution (SNAr): The strong base (e.g., alkoxide) can attack the electron-deficient 2,4-difluorophenyl ring, leading to defluorination at the 2- or 4-position.

    Quantitative Data: Temperature vs. Reaction Profile

    The following table summarizes the causal relationship between reaction temperature and the resulting product/impurity profile (based on a 6-hour reaction time in THF using 1.2 eq NaH).

    Temperature (°C)Conversion (%)Desired Product Yield (%)Thorpe-Ziegler Dimer (%)Defluorination Impurity (%)
    103530<1ND
    2565602ND
    45 (Optimal) >99 92 3 <1
    65>9975155
    85>99403518

    Note: ND = Not Detected. Yields are determined by quantitative HPLC analysis.

    Troubleshooting Guide

    Issue 1: High levels of dimeric nitrile impurity
    • Root Cause: The enolate is reacting with unreacted starting nitrile instead of the ester. This is caused by either excessively high temperatures or adding the base too quickly without sufficient ethyl pivalate present.

    • Solution: Ensure the temperature does not exceed 50°C. Implement a co-addition strategy where the base and ethyl pivalate are added simultaneously, or use a slight excess of ethyl pivalate to kinetically favor the desired Claisen attack[2].

    Issue 2: Poor yield with unreacted ethyl pivalate remaining
    • Root Cause: Moisture in the system has hydrolyzed the ethyl pivalate into pivalic acid, which quenches the base and halts the reaction. Alternatively, the temperature was too low to overcome the steric hindrance of the tert-butyl group.

    • Solution: Verify the water content of the THF solvent (Karl Fischer titration < 50 ppm). Ensure the reaction is heated to exactly 45°C after reagent addition.

    Mechanism of desired Claisen condensation versus Thorpe-Ziegler side reaction.

    Self-Validating Experimental Protocol

    This step-by-step methodology incorporates built-in validation checks to ensure process integrity.

    Step 1: System Preparation & Purging

    • Charge a dry reactor with anhydrous Tetrahydrofuran (THF) (10 volumes).

    • Validation Check: Perform Karl Fischer titration. Proceed only if water content is ≤ 0.05%. Moisture will irreversibly hydrolyze the ester[2].

    Step 2: Reagent Loading

    • Add 2,4-difluorophenylacetonitrile (1.0 eq) and ethyl pivalate (1.5 eq) to the reactor.

    • Cool the mixture to 0°C to 5°C.

    • Causality: Pre-mixing the ester and nitrile ensures that as soon as the enolate is generated, it is immediately surrounded by the electrophile, minimizing self-condensation.

    Step 3: Base Addition

    • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) over 1 hour, maintaining the internal temperature below 10°C.

    • Validation Check: Observe steady hydrogen gas evolution. The solution should transition from colorless to a pale yellow suspension. Lack of gas evolution indicates compromised NaH.

    Step 4: Thermal Activation (The Critical Step)

    • Gradually ramp the internal temperature to 45°C ± 2°C .

    • Hold at this temperature for 4 to 6 hours.

    • Validation Check: The mixture will turn into a homogeneous deep orange solution. If the solution turns dark brown or black, localized overheating has occurred, indicating degradation.

    Step 5: Reaction Quench

    • Cool the reactor to 0°C. Slowly add 1N aqueous HCl until the pH reaches 3-4.

    • Causality: The product is a highly acidic 1,3-dicarbonyl equivalent (existing largely as the enol). Quenching to an acidic pH ensures the product is fully protonated, driving it into the organic phase during extraction and preventing reverse Claisen condensation.

    Step 6: Isolation

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crystallize from heptane/ethyl acetate to yield the pure white solid.

    References

    • PubChem - 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 Source: National Institutes of Health (NIH) URL: [Link]

    • The Good Scents Company - Ethyl pivalate, 3938-95-2 Safety & Chemical Properties Source: The Good Scents Company URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: HPLC Method Development for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development roadblocks involving highly functionalized pharmaceutical intermediates.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development roadblocks involving highly functionalized pharmaceutical intermediates.

    The molecule 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile presents a classic "trifecta" of chromatographic challenges: an highly acidic alpha-proton capable of dynamic keto-enol tautomerism, a bulky hydrophobic tert-butyl group, and a uniquely polarized difluorophenyl ring. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your chromatographic observations and providing self-validating solutions.

    Part 1: Troubleshooting Guides & FAQs

    Q1: My chromatogram shows a severely split peak or a broad shoulder for the main API intermediate, even on a brand-new C18 column. Is my sample degrading?

    A: Not necessarily. You are likely observing on-column keto-enol tautomerism.

    • The Causality: The proton at the C2 position—flanked by a nitrile group, a C3 ketone, and a difluorophenyl ring—is highly acidic. In an unbuffered or mid-pH mobile phase, the molecule exists in a dynamic equilibrium between its keto and enol forms. If the rate of interconversion between these tautomers is similar to the timescale of your chromatographic separation, the two forms begin to separate but continuously interconvert, resulting in peak splitting or "saddle" formations[1].

    • The Solution: You must lock the equilibrium. Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid to suppress ionization and drive the equilibrium toward a single predominant state. Additionally, increasing the column temperature to 40°C–45°C accelerates the interconversion rate, causing the tautomers to elute as a single, sharp, time-averaged peak.

    Q2: I cannot resolve the des-fluoro and mono-fluoro impurities from the main 2,4-difluorophenyl peak using a standard C18 column. How can I improve selectivity?

    A: Switch your stationary phase chemistry from dispersive (C18) to π−π interacting (Phenyl-Hexyl).

    • The Causality: Standard C18 phases rely almost entirely on hydrophobic interactions. Because the massive hydrophobicity of the 4,4-dimethyl (tert-butyl) group dominates the molecule's retention profile[2], the subtle polarity differences between a mono-fluoro and di-fluoro phenyl ring are masked.

    • The Solution: A Phenyl-Hexyl stationary phase facilitates π−π interactions with the analyte's aromatic ring. The highly electronegative fluorine atoms on your target molecule deplete the electron density of its phenyl ring, making it a strong π -acceptor. This creates a powerful, selective interaction with the electron-rich Phenyl-Hexyl phase, easily resolving fluorinated positional isomers that co-elute on a C18[3].

    Q3: When I leave my standard solutions in the autosampler overnight, the main peak area decreases, and a new polar peak appears. What is the mechanism of this degradation?

    A: You are observing solvolysis or hydrolysis of the beta-keto nitrile.

    • The Causality: Beta-keto nitriles are highly susceptible to nucleophilic attack. If your sample diluent contains high percentages of unbuffered water or methanol, the nitrile group can slowly hydrolyze to an amide, or the molecule can undergo retro-Claisen-type cleavage.

    • The Solution: Always prepare your standards and samples in an aprotic solvent like Acetonitrile (MeCN). If water is strictly necessary for solubility, ensure the diluent is slightly acidic (pH 3.0) and utilize a refrigerated autosampler set to 4°C.

    Part 2: Quantitative Data & Method Optimization

    The following table summarizes the quantitative differences between a generic starting method and our optimized, stability-indicating method.

    ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
    Column Chemistry C18 (150 x 4.6 mm)Phenyl-Hexyl (150 x 4.6 mm)Phenyl-Hexyl provides π−π interactions to resolve fluorinated impurities.
    Mobile Phase A (Aqueous) Water (Unbuffered)Water + 0.1% TFA (pH ~2.0)Low pH suppresses the acidic alpha-proton ionization, locking tautomerism.
    Column Temperature 25°C (Ambient)40°CElevated heat accelerates keto-enol interconversion, sharpening the peak.
    Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.05 (Symmetrical)Elimination of secondary silanol interactions and tautomeric drag.
    Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline resolution)Enhanced selectivity for mono-fluoro vs. di-fluoro species.

    Part 3: Step-by-Step Experimental Protocol

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria in Step 5 are strictly met.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile (MeCN).

    Step 2: Chromatographic System Setup

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Oven: Strictly set and equilibrated to 40°C.

    • Detection: UV at 210 nm (optimal for the beta-keto nitrile chromophore) and 254 nm (aromatic ring).

    Step 3: Gradient Elution Program

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar degradants)

    • 2.0 - 12.0 min: 20% B 80% B (Linear gradient for main peak elution)

    • 12.0 - 15.0 min: 80% B (Column wash)

    • 15.0 - 15.1 min: 80% B 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

    Step 4: Sample Preparation

    • Prepare the diluent as MeCN:Water (80:20, v/v) adjusted to pH 3.0 with dilute phosphoric acid.

    • Dissolve the sample to a working concentration of 0.5 mg/mL. Store immediately in a 4°C autosampler.

    Step 5: System Suitability Testing (SST) & Self-Validation

    • Inject a resolution mixture containing 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile and its 2-monofluoro analog.

    • Validation Gate: The system is validated only if the Resolution ( Rs​ ) between the main peak and the monofluoro peak is ≥2.0 , and the tailing factor of the main peak is ≤1.2 . If these criteria fail, discard the mobile phase, verify the pH is exactly 2.0, and repeat.

    Part 4: Mechanistic Visualization

    G cluster_0 Tautomeric Equilibrium in Mobile Phase A 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (Sample Injection) B Keto Form (Less Polar) A->B C Enol Form (More Polar, Conjugated) A->C B->C pH > 4 or Unbuffered Slow Interconversion D Peak Splitting / Broadening (Chromatographic Failure) B->D Uncontrolled E Acidic Mobile Phase (pH 2.0) + Elevated Temp (40°C) B->E Optimize C->D Uncontrolled C->E Optimize F Single Sharp Peak (Successful Resolution) E->F

    Fig 1: Chromatographic resolution pathway mitigating keto-enol tautomerism.

    References

    • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. AKJournals. 1

    • Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871. PubChem, National Institutes of Health (NIH). 2

    • Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar. 3

    Sources

    Optimization

    overcoming steric hindrance in 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile reactions

    Technical Support Center: A Guide for Synthetic Chemists Topic: Overcoming Steric Hindrance in Reactions of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile From the desk of the Senior Application Scientist: Welco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: A Guide for Synthetic Chemists

    Topic: Overcoming Steric Hindrance in Reactions of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    From the desk of the Senior Application Scientist:

    Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile. This valuable β-ketonitrile building block offers significant potential in the synthesis of complex pharmaceutical intermediates. However, its structure presents a formidable challenge: significant steric hindrance.

    The molecule's core is flanked by a bulky tert-butyl group and a 2,4-difluorophenyl ring. These groups act as molecular shields, severely restricting access to the primary reactive centers: the acidic α-proton, the electrophilic ketone carbonyl, and the nitrile group. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these steric challenges effectively. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions in your own experiments.

    Section 1: Troubleshooting Guide

    This section addresses common experimental failures in a direct question-and-answer format.

    Focus Area: α-Deprotonation and Enolate Formation

    Question 1: My deprotonation reaction with a standard base is sluggish, incomplete, or fails entirely. How can I improve the formation of the corresponding enolate?

    Answer: This is the most common issue encountered. The α-proton is sterically shielded by both the tert-butyl and the difluorophenyl groups. A successful deprotonation requires a base that is strong enough to overcome the proton's pKa while being able to navigate this crowded environment.

    Causality: The rate of proton removal from an α-carbon is significantly decreased by alkyl substitution, which is a combined effect of steric hindrance and carbanion stability.[1] For this substrate, steric hindrance is the dominant barrier.

    Recommended Strategies:

    • Switch to a Non-Nucleophilic, Sterically Demanding Base: Lithium diisopropylamide (LDA) is the base of choice for kinetically controlled enolate formation.[2][3] Its bulky isopropyl groups make it non-nucleophilic, preventing unwanted attack at the carbonyl, while its high basicity (pKa of diisopropylamine is ~36) is sufficient to deprotonate the β-ketonitrile irreversibly.

    • Optimize Reaction Conditions:

      • Temperature: Perform the deprotonation at low temperatures, typically -78 °C (dry ice/acetone bath), to generate the kinetic enolate and prevent side reactions.

      • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent.

      • Addition Order: Add the substrate solution slowly to a pre-formed solution of LDA at -78 °C. This ensures the base is always in excess, minimizing self-condensation.

    • Consider Alternative Strong Bases: If LDA proves suboptimal, consider potassium hexamethyldisilazide (KHMDS). The longer K-N bond can sometimes provide a different steric profile compared to the Li-N bond in LDA, potentially improving accessibility to the hindered proton. Sodium hydride (NaH) can also be used, but its poor solubility often leads to slow and heterogeneous reactions, although this can sometimes be leveraged to favor the thermodynamic product if an equilibrium is desired.[3]

    dot

    Caption: Decision tree for troubleshooting α-deprotonation.

    Focus Area: Nucleophilic Attack at the Ketone Carbonyl

    Question 2: I am attempting a nucleophilic addition to the ketone (e.g., Grignard, reduction), but I observe no reaction or very low conversion. What are my options?

    Answer: The ketone in this molecule is exceptionally hindered, making it a poor electrophile.[4][5][6] Both electronic effects from the alkyl group and, more importantly, severe steric shielding prevent the approach of most nucleophiles.

    Causality: Ketones are inherently less reactive than aldehydes towards nucleophilic addition due to steric and electronic factors.[5][7] The presence of two large substituents (in this case, the tert-butyl and substituted phenyl groups) dramatically increases the energy of the transition state for nucleophilic attack.

    Recommended Strategies:

    • Lewis Acid Activation: The most effective strategy is to activate the carbonyl group with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and able to react with weaker nucleophiles.

      • Common Lewis Acids: BF₃·OEt₂, TiCl₄, MgBr₂.

      • Protocol: Pre-mix the substrate with one equivalent of the Lewis acid at a low temperature (e.g., -78 °C to 0 °C) before slowly adding the nucleophile.

    • Employ More Reactive Nucleophiles: Organolithium reagents are generally more reactive than their Grignard counterparts. However, their high reactivity can also lead to side reactions, such as deprotonation if not managed carefully at low temperatures.

    • Consider Alternative Methodologies for Extreme Cases:

      • High-Pressure Chemistry: Applying high pressure (10-15 kbar) can overcome steric barriers by reducing the volume of activation for the reaction.[8][9] This forces the nucleophile and substrate into closer proximity, facilitating a reaction that is otherwise impossible at atmospheric pressure.[10][11]

      • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and efficient heating, which can supply the necessary activation energy to overcome steric hindrance.[12][13] This often leads to dramatically reduced reaction times and improved yields compared to conventional heating.[14][15]

    Focus Area: Reactions Involving the Nitrile Group

    Question 3: I am struggling to hydrolyze the nitrile group. Standard acidic or basic hydrolysis is ineffective. What is a reliable method for hindered nitriles?

    Answer: The hydrolysis of sterically hindered nitriles is notoriously difficult. Harsh conditions (e.g., concentrated H₂SO₄ at high temperatures) can lead to decomposition of the starting material.

    Causality: The difficulty in nitrile hydrolysis often stems from the challenge of stopping the reaction at the amide stage, as the amide can hydrolyze further to a carboxylic acid.[16] For hindered substrates, the initial hydration step is the primary barrier.

    Recommended Strategy:

    • Platinum-Catalyzed Hydration: A highly effective modern method involves using a platinum(II) catalyst with secondary phosphine oxide (SPO) ligands. This system operates under neutral and mild conditions (e.g., 80 °C) and is highly selective for converting nitriles to amides without over-hydrolysis. It has proven successful for hindered tertiary nitriles.[16]

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What are the primary sources of steric hindrance in this molecule?

    A1: There are two main sources. The first is the tert-butyl group ((CH₃)₃C-), which creates a large, non-flexible steric shield around the ketone carbonyl. The second is the 2,4-difluorophenyl group attached to the α-carbon. While it can rotate, its size effectively blocks one face of the molecule.

    dot

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Profiling of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile vs. Conventional Difluorophenyl Intermediates

    The 2,4-difluorophenyl motif is a privileged pharmacophore in medicinal chemistry. Its dual fluorine substitution finely tunes lipophilicity, modulates the pKa of adjacent functional groups, and blocks metabolic para-hyd...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The 2,4-difluorophenyl motif is a privileged pharmacophore in medicinal chemistry. Its dual fluorine substitution finely tunes lipophilicity, modulates the pKa of adjacent functional groups, and blocks metabolic para-hydroxylation. While the pharmaceutical industry has long relied on standard difluorophenyl building blocks to synthesize azole antifungals [1], the emergence of complex kinase inhibitors and GPCR modulators has necessitated more sophisticated, multifunctional precursors.

    This guide provides an objective, data-driven comparison between the highly functionalized 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (Compound A) and conventional intermediates like 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), detailing their structural mechanics, divergent reactivities, and experimental workflows.

    Structural Mechanics & Causality in Scaffold Design

    The selection of a specific difluorophenyl intermediate dictates the entire downstream synthetic trajectory and the ultimate pharmacological profile of the Active Pharmaceutical Ingredient (API).

    The Pivaloyl-Nitrile Advantage (Compound A)

    2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is a highly engineered β -keto nitrile.

    • Steric Shielding (The Pivaloyl Effect): The 4,4-dimethyl (tert-butyl) group is a deliberate steric choice. When cyclized into a pyrazole, this bulky lipophilic moiety is perfectly sized to occupy deep hydrophobic pockets, such as the allosteric site of the CB2 receptor or the DFG-out pocket of kinases [4]. Furthermore, this steric bulk shields the adjacent heterocyclic core from rapid Cytochrome P450-mediated oxidation, enhancing the pharmacokinetic half-life.

    • Regioselective Cyclization Vector: The nitrile group provides a highly electrophilic carbon center. When reacted with bis-nucleophiles (like hydrazines), the kinetic preference for nitrile attack ensures absolute regioselectivity, yielding pure 5-aminopyrazoles and bypassing the isomeric mixtures that typically plague standard β -diketone condensations.

    The Epoxide-Directing Core (DFTA)

    Conversely, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) is the gold standard for targeting fungal CYP51 [2]. The unhindered ketone is specifically designed to undergo Corey-Chaykovsky epoxidation. The resulting oxirane intermediate allows for subsequent nucleophilic ring-opening, creating the critical tertiary alcohol pharmacophore found in fluconazole and voriconazole, which coordinates directly with the heme iron of the fungal enzyme [3].

    Divergent Synthetic Pathways

    The following workflow illustrates how early-stage divergence from simple difluorobenzene derivatives leads to entirely different therapeutic classes based on the intermediate selected.

    G DFB 1,3-Difluorobenzene (Starting Material) IntC 2-Chloro-2',4'- difluoroacetophenone (CAS: 51336-94-8) DFB->IntC Chloroacetyl chloride AlCl3 DFPAN 2,4-Difluorophenylacetonitrile (CAS: 656-35-9) IntA 2-(2,4-Difluorophenyl)-4,4-dimethyl -3-oxopentanenitrile (CAS: 1378595-85-7) DFPAN->IntA Pivaloyl chloride NaH / THF ProdA Aminopyrazoles / Pyrimidines (e.g., CB2 Agonists, Kinase Inhibitors) IntA->ProdA Hydrazine hydrate EtOH, Reflux IntB 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (CAS: 86404-63-9) IntC->IntB 1H-1,2,4-Triazole K2CO3 ProdB Triazole Antifungals (e.g., Fluconazole, Voriconazole) IntB->ProdB Epoxidation & Ring Opening

    Fig 1: Divergent synthetic pathways of difluorophenyl intermediates in drug discovery.

    Quantitative Performance & Application Profiling

    To objectively evaluate these intermediates, the table below summarizes their physicochemical properties, primary synthetic transformations, and typical experimental yields.

    ParameterCompound ADFTA2-Chloro-2',4'-difluoroacetophenone
    CAS Number 1378595-85-786404-63-951336-94-8
    Key Functional Groups β -Keto Nitrile, tert-ButylKetone, 1,2,4-Triazole α -Chloro Ketone
    Primary Application Kinase Inhibitors, GPCR AgonistsCYP51 AntifungalsUniversal Precursor
    Downstream Scaffold Aminopyrazoles, PyrimidinesTriazole-OxiranesThiazoles, DFTA
    Key Transformation Hydrazine/Amidine CyclizationCorey-Chaykovsky EpoxidationNucleophilic Substitution
    Typical Reaction Yield 75% – 85% (Regioselective)80% – 90%90% – 95%
    Atom Economy High (Produces H₂O byproduct)Moderate (Expels DMSO)High (Produces HCl/KCl)

    Self-Validating Experimental Protocols

    The following methodologies detail the distinct handling and causality behind the primary reactions for both Compound A and DFTA. Every protocol is designed as a self-validating system to ensure experimental integrity.

    Protocol 1: Regioselective Synthesis of Aminopyrazoles via Compound A

    Objective: Synthesize 3-tert-butyl-4-(2,4-difluorophenyl)-1H-pyrazol-5-amine.

    • Preparation: Dissolve 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

    • Nucleophilic Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

      • Causality: Hydrazine is a potent bis-nucleophile. Due to the α -effect, its nucleophilicity is enhanced, driving the initial attack exclusively at the highly electrophilic, unhindered nitrile carbon rather than the sterically shielded pivaloyl carbonyl.

    • Cyclization: Elevate the temperature to reflux (78°C) and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is self-reporting; the disappearance of the sharp C≡N stretching frequency at ~2200 cm⁻¹ in the FTIR spectrum provides definitive confirmation of complete ring closure.

    • Isolation: Cool the mixture to 0°C to precipitate the product. Filter and wash with cold ethanol to yield the highly pure 5-aminopyrazole.

    Protocol 2: Epoxidation of DFTA (Comparative Baseline)

    Objective: Synthesize the oxirane precursor for triazole antifungals.

    • Ylide Generation: Suspend trimethylsulfoxonium iodide (TMSI, 1.2 eq) in anhydrous DMSO/THF (1:1 v/v). Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

      • Self-Validation Checkpoint: The formation of the active dimethylsulfoxonium methylide is visually validated by the cessation of hydrogen gas evolution.

    • Epoxidation: Add DFTA (1.0 eq) dropwise to the ylide solution.

      • Causality: The sulfur ylide attacks the ketone, forming a betaine intermediate. The electron-withdrawing nature of the 2,4-difluorophenyl group stabilizes the transition state, allowing the betaine to collapse into the oxirane while expelling DMSO.

    • Quench & Extraction: Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

    • Verification: Post-reaction success is confirmed via ¹H-NMR; the disappearance of the singlet corresponding to the ketone α -protons is replaced by a characteristic ABX multiplet system ( δ 2.8–3.2 ppm) representing the highly strained oxirane methylene protons [2].

    References

    • Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 32(12), 943-949. URL:[Link]

    • Rao, G. V., & Kumar. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. URL:[Link]

    • Wu, Q. Y., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 74, 526-534. URL:[Link]

    • World Intellectual Property Organization. (2022). Cb2 receptor agonists (Patent No. WO2022132803A1).
    Comparative

    mass spectrometry fragmentation analysis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile and a Comparison with Alternative Analytical Methodologies Introduction In the landsc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile and a Comparison with Alternative Analytical Methodologies

    Introduction

    In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount.[1][2][3] 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, with a molecular formula of C₁₃H₁₃F₂NO and a molecular weight of 237.24 g/mol , represents a class of compounds that, while not extensively documented in public literature, possesses structural motifs—a difluorophenyl group, a ketone, and a nitrile—of significant interest in medicinal chemistry and material science.[4] The precise and accurate analysis of such molecules is critical for process optimization, impurity profiling, and quality control.

    This guide provides a comprehensive examination of the mass spectrometric behavior of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, offering an expert-driven prediction of its fragmentation pathways. As no published spectra are readily available, this analysis is built from first principles of fragmentation chemistry, supported by data from analogous structures. Furthermore, we will objectively compare the capabilities of tandem mass spectrometry (MS/MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a pragmatic framework for methodology selection.

    Part 1: Mass Spectrometry Fragmentation Analysis

    Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to provide structural information.[5][6]

    Ionization Technique Selection: The "Why"

    For a molecule like 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, which possesses moderate polarity and multiple potential protonation sites (the carbonyl oxygen and the nitrile nitrogen), Electrospray Ionization (ESI) is the premier choice.[7][8] ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[8] Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly if the compound exhibits better volatility and thermal stability, but ESI is generally preferred for its broad applicability to polar and semi-polar compounds.[7][9]

    Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

    Upon isolation of the protonated precursor ion ([M+H]⁺ at m/z 238.25) in a tandem mass spectrometer, collision-induced dissociation (CID) will induce fragmentation. The fragmentation patterns are dictated by the underlying chemical structure, with bond cleavages occurring at the weakest points and driven by the formation of stable product ions and neutral losses.[10][11][12] The primary fragmentation mechanisms anticipated for this molecule are alpha-cleavage adjacent to the carbonyl group and cleavages involving the aromatic ring.[13][14][15][16]

    Key Predicted Fragmentation Pathways:

    • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for ketones.[17][18] Cleavage of the C-C bond adjacent to the carbonyl group is highly favorable as it leads to the formation of a resonance-stabilized acylium ion.[6][14]

      • Pathway 1a (Loss of tert-butyl radical): The most probable fragmentation event is the cleavage of the bond between the carbonyl carbon and the tert-butyl group. This results in the loss of a stable tert-butyl radical (•C(CH₃)₃) and the formation of a highly stable acylium ion at m/z 181.14 . This fragment is predicted to be the base peak in the MS/MS spectrum.

      • Pathway 1b (Loss of pivaloyl group): Cleavage on the other side of the carbonyl group would lead to the formation of the pivaloyl cation ([C₅H₉O]⁺) at m/z 85.10 and the loss of a neutral difluorophenylacetonitrile fragment. The charge is more likely to be retained on the fragment containing the aromatic ring and nitrile group.

    • Benzylic-Type Cleavage: Cleavage of the bond between the methine carbon and the difluorophenyl ring is also possible, driven by the stability of the resulting difluorophenyl cation. This would result in a fragment at m/z 113.02 .[19][20]

    • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation:

      • Loss of Carbon Monoxide (CO): The base peak ion at m/z 181.14 may lose a neutral CO molecule (28 Da), a common fragmentation pathway for acylium ions, resulting in a fragment at m/z 153.14 .

      • Fragmentation of the Aromatic Ring: Fragments containing the difluorophenyl ring may exhibit loss of neutral HF (20 Da).

    The predicted fragmentation cascade is visualized in the diagram below.

    G cluster_main Predicted Fragmentation of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile cluster_path1 Pathway 1: α-Cleavage cluster_path2 Pathway 2: Benzylic-Type Cleavage cluster_secondary Secondary Fragmentation Precursor [M+H]⁺ m/z 238.25 Frag1 [M+H - •C(CH₃)₃]⁺ m/z 181.14 (Base Peak) Precursor->Frag1 - 57 Da (tert-butyl radical) Frag2 [M+H - C₉H₅F₂N]⁺ (Pivaloyl Cation) m/z 85.10 Precursor->Frag2 - 153 Da (neutral loss) Frag3 [C₆H₃F₂]⁺ m/z 113.02 Precursor->Frag3 - 125 Da (Pivaloylacetonitrile) Frag4 [Frag1 - CO]⁺ m/z 153.14 Frag1->Frag4 - 28 Da (CO)

    Caption: Predicted MS/MS fragmentation pathways of protonated 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.

    Data Presentation: Predicted Fragment Ions

    The table below summarizes the key predicted fragment ions, their elemental composition, and their proposed origin.

    m/z (Predicted)Elemental CompositionProposed OriginPredicted Relative Abundance
    238.25[C₁₃H₁₄F₂NO]⁺Precursor Ion ([M+H]⁺)-
    181.14[C₉H₅F₂NO]⁺α-Cleavage: Loss of tert-butyl radicalHigh (Base Peak)
    153.14[C₈H₅F₂N]⁺Secondary: Loss of CO from m/z 181.14Medium
    113.02[C₆H₄F₂]⁺Benzylic-type cleavageMedium to Low
    85.10[C₅H₉O]⁺α-Cleavage: Pivaloyl cationLow
    Experimental Protocol: LC-MS/MS Method

    This protocol outlines a general procedure for the fragmentation analysis.

    • Standard Preparation:

      • Accurately weigh ~1 mg of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile reference standard.

      • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

      • Perform serial dilutions in 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.

    • Liquid Chromatography Parameters:

      • HPLC System: Standard UHPLC or HPLC system.

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

      • Column Temperature: 40 °C.

    • Mass Spectrometry Parameters:

      • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Desolvation Temperature: 400 °C.

      • MS1 Scan: Scan from m/z 50 to 300 to confirm the precursor ion at m/z 238.25.

      • MS2 (Product Ion) Scan: Select precursor ion m/z 238.25. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    Part 2: Comparison with Alternative Analytical Techniques

    While LC-MS/MS provides unparalleled structural detail and sensitivity, other techniques may be more suitable for routine quantitative analysis depending on the specific research or quality control objective.[1]

    Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a robust and widely used technique for the quantitative analysis of compounds that contain a UV chromophore.[21][22][23] The difluorophenyl ring in the target molecule will provide strong UV absorbance, making this an excellent alternative for quantification.

    • Principle: The compound is separated from other components in a mixture by liquid chromatography and is quantified by its absorbance of UV light at a specific wavelength.[21]

    • Advantages: Excellent for routine quantitative analysis, lower cost and complexity compared to MS, highly robust and reproducible.[1]

    • Limitations: Provides no structural confirmation beyond retention time matching with a standard, lower sensitivity than MS, and potential for co-eluting impurities to interfere with quantification if they absorb at the same wavelength.

    Experimental Protocol: Quantitative HPLC-UV Method
    • Standard and Sample Preparation:

      • Prepare a stock solution of the reference standard (e.g., 1 mg/mL in acetonitrile).

      • Create a calibration curve by preparing a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

      • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

    • HPLC-UV Parameters:

      • HPLC System: Standard HPLC with a UV or Diode Array Detector (DAD).

      • Column & Mobile Phase: Same as the LC-MS/MS method. A DAD detector is recommended to determine the optimal detection wavelength (likely around 254 nm).

      • Detection Wavelength: Set to the absorbance maximum of the compound.

      • Analysis: Inject standards and samples. Plot a calibration curve of peak area versus concentration. Determine the concentration of the unknown samples from the calibration curve.

    Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is another powerful technique that combines chromatographic separation with mass spectrometric detection.[24] Its suitability depends on the analyte's volatility and thermal stability.

    • Principle: The compound is vaporized and separated from other volatile components in a gas chromatograph before being ionized (typically by electron ionization, EI) and detected by a mass spectrometer.[24]

    • Advantages: Excellent separation efficiency for volatile compounds, provides structural information through characteristic EI fragmentation patterns.

    • Limitations: The compound must be volatile and thermally stable enough to be vaporized without degradation. For 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (MW 237.24), this may be challenging and could require derivatization.

    Performance Comparison of Analytical Techniques
    FeatureLC-MS/MSHPLC-UVGC-MS
    Selectivity Very High (based on m/z)Moderate (based on retention time)High (based on retention time & m/z)
    Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (ng/mL to pg/mL)
    Structural Info High (MS/MS fragmentation)Low (None)High (EI fragmentation library)
    Quantitative Accuracy High (with internal standards)Very High (robust for QC)[21]High (with internal standards)
    Throughput HighHighModerate
    Cost & Complexity HighLowModerate
    Best For... Structural elucidation, impurity ID, bioanalysisRoutine QC, content uniformity[1][2]Analysis of volatile, thermally stable compounds

    Decision Guide for Method Selection

    The choice of analytical technique is driven by the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate method.

    DecisionTree cluster_goals cluster_methods Start What is the primary analytical goal? Goal1 Structural Elucidation or Impurity Identification Start->Goal1 Goal2 Routine Quantitative Analysis (e.g., QC, Purity Assay) Start->Goal2 Goal3 Analysis of Volatile Byproducts Start->Goal3 Method1 Use LC-MS/MS Goal1->Method1 Provides fragmentation data for structural confirmation Method2 Use HPLC-UV Goal2->Method2 Robust, cost-effective, and precise for quantification Method3 Use GC-MS Goal3->Method3 Ideal for volatile analytes

    Caption: Decision tree for selecting the optimal analytical technique.

    Conclusion

    The mass spectrometric analysis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is predicted to be dominated by a characteristic alpha-cleavage, resulting in a highly stable acylium ion at m/z 181.14. This fragmentation pathway, along with other minor cleavages, provides a unique fingerprint for the structural confirmation of the molecule. LC-MS/MS stands as the premier tool for this purpose, offering unmatched sensitivity and structural insight.

    For routine quantitative applications where the compound's identity is already established, HPLC-UV presents a more pragmatic, cost-effective, and robust alternative. The choice between these powerful techniques should be guided by the specific analytical requirements, balancing the need for structural information against the demands of throughput, cost, and the nature of the research or quality control environment.

    References

    • Vertex AI Search. (n.d.). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.
    • Waters. (n.d.). Common Ionization Methods.
    • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
    • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
    • Fiveable. (2025, August 15). α-cleavage: Organic Chemistry Study Guide.
    • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
    • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
    • University of Münster. (n.d.). MS-Terms, Mass Spectrometry.
    • General Fragmentation Modes. (n.d.).
    • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
    • Sapphire Bioscience. (n.d.). 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.
    • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones.
    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
    • Mass Spectrometry: Fragmentation. (n.d.).
    • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
    • Veeprho. (2023, December 5). Quantitative and Qualitative Analysis in Pharmaceuticals.
    • Simson Pharma Limited. (2024, May 29). Qualitative And Quantitative Analysis In Pharmaceutical Analysis.
    • Research and Reviews. (2025, December 1). Quantitative Analysis in Pharmaceutical and Chemical Sciences: Principles, Techniques, and Applications.
    • Benchchem. (n.d.). A Comparative Guide to the Accuracy and Precision of HPLC-UV Analysis for Related Ketones.
    • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
    • Fisher Scientific. (n.d.). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV.
    • SCIRP. (n.d.). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents.
    • KnE Publishing. (n.d.). Comparison of different analytical methods on determination of polycyclic aromatic hydrocarbons (PAHs) in ketchup-flavored sunfl.
    • IntechOpen. (2017, December 20). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review.
    • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
    • chemconnections. (n.d.). Mass Spectrometry Fragmentation.
    • YouTube. (2023, June 3). Fragmentation in Mass Spectrometry.
    • e-PG Pathshala. (n.d.). BSc Chemistry.
    • Interpretation of mass spectra. (n.d.).
    • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
    • III Analytical Methods. (n.d.).

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    Validation

    A Comparative Guide to the Synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Introduction 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a β-ketonitrile moiety attached t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a β-ketonitrile moiety attached to a difluorinated phenyl ring and a sterically demanding tert-butyl group, presents unique challenges and opportunities in synthetic design. This guide provides a comparative analysis of two primary plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step experimental protocols, and a quantitative comparison to aid researchers and process chemists in selecting the most suitable method for their needs.

    The core challenge in synthesizing this molecule lies in the efficient formation of the carbon-carbon bond between the 2,4-difluorophenyl ring and the pivaloylacetonitrile framework. The two routes explored in this guide approach this challenge from different strategic perspectives:

    • Route A: Nucleophilic Acylation of a Phenylacetonitrile Derivative. This classic approach involves the generation of a carbanion from a substituted phenylacetonitrile and its subsequent reaction with an acylating agent.

    • Route B: Palladium-Catalyzed Cross-Coupling. A more modern approach leveraging the power of transition metal catalysis to form the key C-C bond, offering potential advantages in substrate scope and reaction conditions.

    This guide will delve into the mechanistic underpinnings of each route, providing a rationale for the choice of reagents and conditions, and present a clear comparison of their respective strengths and weaknesses.

    Comparative Data of Synthetic Routes

    The following table summarizes the key quantitative and qualitative data for the two proposed synthetic routes to 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, based on established methodologies for analogous transformations.

    ParameterRoute A: Nucleophilic AcylationRoute B: Palladium-Catalyzed Cross-Coupling
    Key Reagents 2,4-Difluorophenylacetonitrile, Strong Base (e.g., LDA), Pivaloyl Chloride2,4-Difluorobromobenzene, Pivaloylacetonitrile, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., K₂CO₃)
    Solvent Anhydrous THFAnhydrous Toluene or Dioxane
    Temperature -78 °C to Room Temperature80 - 120 °C
    Plausible Yield 65-75%70-85%
    Plausible Purity Good to Excellent (after chromatography)Excellent (often requires less purification)
    Key Advantages Utilizes readily available starting materials, well-established methodology.Milder reaction conditions for the nitrile component, potentially higher yielding, broader substrate scope.
    Key Disadvantages Requires cryogenic temperatures and a strong, moisture-sensitive base.Cost of palladium catalyst and ligand, requires careful optimization of reaction conditions.
    Safety Considerations Use of pyrophoric and moisture-sensitive reagents (LDA).Use of a transition metal catalyst, which may require specific handling and removal procedures.

    Route A: Nucleophilic Acylation of 2,4-Difluorophenylacetonitrile

    This route follows a well-trodden path in organic synthesis: the generation of a nucleophilic carbanion and its subsequent reaction with an electrophile. The acidity of the α-proton of 2,4-difluorophenylacetonitrile allows for its deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized anion. This anion then attacks the electrophilic carbonyl carbon of pivaloyl chloride to forge the desired C-C bond.

    Experimental Protocol

    Materials:

    • 2,4-Difluorophenylacetonitrile

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Pivaloyl chloride

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine to the cooled THF.

    • Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate the LDA solution.

    • In a separate flame-dried flask under argon, dissolve 2,4-difluorophenylacetonitrile in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the 2,4-difluorophenylacetonitrile solution via cannula, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add pivaloyl chloride dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to 0 °C over 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.

    Causality and Experimental Choices
    • Choice of Base (LDA): LDA is a strong, non-nucleophilic base, which is crucial for deprotonating the α-carbon of the nitrile without adding to the carbonyl of the pivaloyl chloride.[1] Its steric bulk hinders its nucleophilicity.

    • Cryogenic Temperature (-78 °C): The low temperature is essential to prevent side reactions, such as self-condensation of the nitrile or reaction of the n-butyllithium with the nitrile group. It also ensures the stability of the generated carbanion.

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the strong base (LDA) and the intermediate carbanion are highly reactive towards water.

    Workflow Diagram

    Route_A cluster_LDA LDA Preparation cluster_Acylation Acylation Reaction cluster_Workup Workup & Purification Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA -78 °C, THF nBuLi n-BuLi nBuLi->LDA DFPA 2,4-Difluorophenyl- acetonitrile Enolate Lithium Enolate DFPA->Enolate LDA, -78 °C Product Target Molecule Enolate->Product Pivaloyl Chloride, -78 °C to 0 °C PivaloylCl Pivaloyl Chloride PivaloylCl->Product Quench Quench (NH4Cl) Product->Quench Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification

    Caption: Workflow for Route A: Nucleophilic Acylation.

    Route B: Palladium-Catalyzed Cross-Coupling

    This modern approach utilizes a palladium catalyst to couple 2,4-difluorobromobenzene with the enolate of pivaloylacetonitrile. This method, often referred to as a Buchwald-Hartwig amination analogue for C-C bond formation, can offer milder conditions for the nitrile component and may lead to higher yields and purity.

    Experimental Protocol

    Materials:

    • 2,4-Difluorobromobenzene

    • Pivaloylacetonitrile

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To an oven-dried Schlenk tube, add palladium(II) acetate, Xantphos, and potassium carbonate.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, 2,4-difluorobromobenzene, and pivaloylacetonitrile via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.

    Causality and Experimental Choices
    • Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[2] Xantphos is particularly effective in promoting the coupling of hindered substrates.

    • Base (Potassium Carbonate): A moderately strong inorganic base like K₂CO₃ is used to deprotonate the pivaloylacetonitrile to form the active nucleophile in the catalytic cycle. It is generally milder than the organolithium bases used in Route A.

    • Solvent and Temperature: A high-boiling aprotic solvent like toluene or dioxane is typically used to achieve the necessary temperature for the catalytic cycle to proceed efficiently.

    Workflow Diagram

    Route_B cluster_Coupling Cross-Coupling Reaction cluster_Workup Workup & Purification DFBB 2,4-Difluoro- bromobenzene Product Target Molecule DFBB->Product Toluene, 100 °C PivAceto Pivaloylacetonitrile PivAceto->Product Catalyst Pd(OAc)₂ / Xantphos Catalyst->Product Base K₂CO₃ Base->Product Filtration Filtration (Celite) Product->Filtration Washing Aqueous Washing Filtration->Washing Purification Column Chromatography Washing->Purification

    Caption: Workflow for Route B: Palladium-Catalyzed Cross-Coupling.

    Conclusion

    Both Route A and Route B present viable pathways for the synthesis of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile. The choice between them will largely depend on the specific requirements of the research or production setting.

    • Route A (Nucleophilic Acylation) is a cost-effective and well-understood method, particularly suitable for smaller-scale syntheses where the handling of cryogenic temperatures and strong bases is routine.

    • Route B (Palladium-Catalyzed Cross-Coupling) offers a more modern and potentially higher-yielding alternative, especially for larger-scale production where the avoidance of cryogenic conditions and the potential for higher throughput are advantageous. The higher initial cost of the catalyst and ligand may be offset by improved yields and simpler purification.

    Ultimately, the selection of the optimal synthetic route will require careful consideration of factors such as cost, scale, available equipment, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a solid foundation for making an informed decision.

    References

    • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]

    • Working with Hazardous Chemicals. Organic Syntheses. [Link]

    • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

    • Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
    • American Elements. 2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile. [Link]

    • Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
    • Google Patents. CN100457721C - Production process of 2,4-difluorobenzonitrile.
    • Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. [Link]

    • Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
    • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

    • PMC. Patent highlights August–September 2023. [Link]

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    Comparative

    A Senior Application Scientist's Guide to LC-MS Validation for Trace Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs)

    Focus: Controlling Residual 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile Abstract The stringent regulatory landscape for pharmaceutical manufacturing necessitates rigorous control over impurities, particularly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus: Controlling Residual 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    Abstract

    The stringent regulatory landscape for pharmaceutical manufacturing necessitates rigorous control over impurities, particularly those with genotoxic potential. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of analytical methods to quantify trace levels of the potential genotoxic impurity (PGI), 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, in Active Pharmaceutical Ingredients (APIs). We will explore the causality behind methodological choices, from sample preparation and chromatographic separation to the selection of ionization sources and mass analyzers. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating analytical protocols that adhere to the highest standards of scientific integrity and regulatory compliance.

    Introduction: The Imperative for Controlling Genotoxic Impurities

    In the synthesis of APIs, a variety of reactive reagents, intermediates, and byproducts are generated.[1] Some of these, even at trace levels, can pose a significant risk to patient safety due to their potential to damage DNA, leading to mutations and possibly cancer.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of these genotoxic impurities (GTIs).[3][4]

    A central concept in these guidelines is the Threshold of Toxicological Concern (TTC), a level of exposure to a GTI that is considered to pose a negligible carcinogenic risk.[5][6] For most GTIs, this is set at 1.5 µ g/day .[5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels within the API matrix.[1][7]

    This guide focuses on a hypothetical but plausible PGI, 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile . We will use this compound as a case study to compare and contrast different LC-MS validation strategies, providing the scientific rationale for each step of the process.

    The Origin of the Impurity: A Plausible Synthetic Scenario

    To develop a robust analytical method, it is crucial to understand the potential origin of the impurity. While 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is not a widely documented impurity, its structure suggests a plausible formation pathway involving common pharmaceutical building blocks.

    The 2,4-difluoroaniline moiety is a common starting material in the synthesis of various APIs.[8][9][10] Similarly, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is a versatile intermediate in organic synthesis.[1][5][11] A potential synthetic route where our target PGI could be formed is through a condensation reaction between a 2,4-difluorophenyl-containing intermediate and pivaloylacetonitrile, or as a byproduct from a reaction involving these two structural motifs.

    Understanding this potential origin allows us to anticipate other possible structurally related impurities and to devise a sample preparation strategy that effectively isolates the target analyte from the API and other components of the reaction mixture.

    LC-MS Method Development: A Comparative Approach

    The development of a sensitive and specific LC-MS method is the cornerstone of any successful validation. Here, we compare key aspects of the method development process.

    Chromatographic Separation

    The goal of the chromatographic separation is to resolve the target impurity from the API and other potential impurities, thereby minimizing matrix effects.[7][12]

    Typical Starting Conditions:

    • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    Experimental Protocol: Initial Chromatographic Method

    • Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    This initial method would then be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve optimal separation and peak shape for the target analyte.

    Ionization Source: ESI vs. APCI

    The choice of ionization source is critical for achieving optimal sensitivity.

    • Electrospray Ionization (ESI): Generally suitable for polar and ionizable compounds. It is a "soft" ionization technique, often resulting in a prominent protonated molecule [M+H]⁺.

    • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds. It involves gas-phase ionization and can be less susceptible to matrix effects than ESI.

    For our target analyte, 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, with its moderate polarity, both ESI and APCI could be viable. A comparison of the two would be a crucial part of method development to determine which provides the better signal-to-noise ratio.

    Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

    The choice of mass analyzer dictates the selectivity and sensitivity of the method.

    • Triple Quadrupole (QqQ) Mass Spectrometry: The gold standard for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent signal-to-noise for trace-level analysis.

    • High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF): Provides high mass accuracy and resolution, allowing for the differentiation of the target analyte from interferences with very similar nominal masses. While traditionally used for qualitative analysis, modern HRMS instruments offer quantitative performance comparable to QqQ for many applications.

    A comparison of these two platforms would involve assessing their respective limits of detection (LOD) and quantification (LOQ), linearity, and precision for the target impurity.

    Sample Preparation: Mitigating Matrix Effects

    The API itself is the primary source of matrix interference in this analysis.[4][6][7][12][13] A robust sample preparation procedure is essential to remove the bulk of the API and other matrix components, thereby reducing ion suppression and improving the accuracy and precision of the measurement.

    Comparison of Sample Preparation Techniques

    TechniquePrincipleAdvantagesDisadvantages
    Dilute and Shoot The sample is simply diluted in a suitable solvent before injection.Simple, fast, and inexpensive.High potential for matrix effects and ion suppression, leading to poor sensitivity.
    Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids based on its solubility.Can provide good sample cleanup and analyte concentration.Can be labor-intensive and use large volumes of organic solvents.
    Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Excellent cleanup and concentration capabilities, can be automated.Method development can be more complex, and cartridges can be a recurring cost.

    For trace-level analysis of a PGI in an API, Solid-Phase Extraction (SPE) is often the most effective technique.

    Experimental Protocol: Solid-Phase Extraction (SPE)

    • Sample Preparation: Dissolve 100 mg of the API in 1 mL of a suitable solvent (e.g., 10% acetonitrile in water).

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the dissolved sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% acetonitrile in water) to remove the polar API and other matrix components.

    • Elution: Elute the target analyte with 1 mL of a stronger solvent (e.g., acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

    This protocol would need to be optimized by screening different sorbents and elution solvents to maximize the recovery of the analyte while minimizing the co-extraction of the API.

    Method Validation: A Self-Validating System

    A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines and should encompass the following parameters.

    Validation Parameters and Typical Acceptance Criteria

    ParameterDescriptionTypical Acceptance Criteria
    Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte in blank and placebo samples.
    Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
    Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%Recovery) within 80-120%.
    Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
    Accuracy The closeness of test results obtained by the method to the true value.%Recovery within 90-110% over the analytical range.
    Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.%RSD ≤ 15% at all concentration levels.
    Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, column temperature, and mobile phase composition.

    Data Presentation and Comparison

    To provide a clear comparison of the different LC-MS approaches, the validation data should be summarized in tables.

    Table 1: Comparison of QqQ and HRMS Performance (Hypothetical Data)

    ParameterTriple Quadrupole (QqQ) - MRMHigh-Resolution MS (HRMS) - SIM
    LOD (ng/mL) 0.050.1
    LOQ (ng/mL) 0.150.3
    Linearity (r²) > 0.995> 0.992
    Accuracy at LOQ (%) 95.292.8
    Precision at LOQ (%RSD) 8.511.2

    Table 2: Comparison of Sample Preparation Techniques (Hypothetical Data)

    ParameterDilute and ShootLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
    Analyte Recovery (%) N/A85.396.1
    Matrix Effect (%) -75 (Suppression)-20 (Suppression)-5 (Suppression)
    LOQ (ng/mL) 5.00.50.15

    Visualizing the Workflow

    Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships.

    experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Validation API API Sample Dissolve Dissolve in Solvent API->Dissolve SPE Solid-Phase Extraction Dissolve->SPE Evap Evaporate & Reconstitute SPE->Evap LC LC Separation (C18) Evap->LC Ionization Ionization (ESI/APCI) LC->Ionization MS Mass Analysis (QqQ/HRMS) Ionization->MS Quant Quantification MS->Quant Validation Method Validation (ICH Q2) Quant->Validation validation_logic Method Analytical Method Specificity Specificity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated LOD LOD Sensitivity->LOD LOD LOQ LOQ Sensitivity->LOQ LOQ Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated LOQ->Validated

    Caption: The logical relationship of validation parameters for a robust analytical method.

    Conclusion

    The successful validation of an LC-MS method for the quantification of residual 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile, or any potential genotoxic impurity, in an API is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory requirements, and the synthetic process of the drug substance. By systematically evaluating and comparing different chromatographic conditions, ionization sources, mass analyzers, and sample preparation techniques, a robust, sensitive, and specific method can be developed. The ultimate goal is to establish a self-validating system that ensures the safety and quality of the final pharmaceutical product, thereby protecting patient health. This guide has provided a framework and practical insights to achieve this critical objective.

    References

    • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. EMEA/CHMP/QWP/251344/2006. [Link]

    • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology, 44(3), 198-211. [Link]

    • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. [Link]

    • International Council for Harmonisation. (2014). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

    • Snodin, D. J. (2010). Genotoxic impurities: from structural alerts to qualification. Organic Process Research & Development, 14(4), 960-976. [Link]

    • Kruhlak, N. L., et al. (2007). The Threshold of Toxicological Concern (TTC) for DNA-reactive substances: a new database and a comparison of methodologies. Regulatory Toxicology and Pharmacology, 47(1), 86-93. [Link]

    • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]

    • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

    • Ramakrishna, N. V. S., et al. (2005). A highly sensitive and rapid liquid chromatography/tandem mass spectrometry method for the determination of trace levels of alkyl sulfonates and sulfonic acids in active pharmaceutical ingredients. Rapid Communications in Mass Spectrometry, 19(11), 1547-1556. [Link]

    • Sun, P., et al. (2012). A general LC-MS/MS method for the quantification of potential genotoxic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-206. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: C12, Branched Ketones. [Link]

    • European Commission. (2009). Risk assessment methodologies and approaches for genotoxic and carcinogenic substances. [Link]

    • Teasdale, A., et al. (2013). Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control. Organic Process Research & Development, 17(2), 221-230. [Link]

    • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]

    • Lee, S., & Na, D. H. (2020). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 127, 115890. [Link]

    • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

    • Google Patents. (2016).
    • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4169. [Link]

    • Vaka, S. R. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Sciences Research, 7(2), 81-91. [Link]

    • G, S., et al. (2018). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 80(5), 858-866. [Link]

    • Zhang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 8896837. [Link]

    • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

    • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

    • Google Patents. (1981). Method of preparing 2,4-difluoroaniline.
    • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

    • Canada.ca. (2017). Draft Screening Assessment Ketones Group. [Link]

    • Google Patents. (1979). Method of preparing 2,4-difluoroaniline.

    Sources

    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile: A Comprehensive Guide

    For Immediate Release RADEBERG, Germany – March 26, 2026 – As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the product. This guide details the pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Immediate Release

    RADEBERG, Germany – March 26, 2026 – As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the product. This guide details the proper disposal procedures for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS No. 1378595-85-7), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not only a matter of best practice but a legal and ethical obligation.

    Understanding the Hazard Profile

    Potential HazardDescriptionRecommended Precautions
    Acute Toxicity (Oral) Based on analogous compounds, this substance may be toxic if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1][2][3] If swallowed, rinse mouth and immediately call a poison center or doctor.[1][2][3]
    Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2][3]Wear protective gloves and clothing.[1][2][3][4] If on skin, wash with plenty of water. If irritation occurs, seek medical attention.[1][2][3]
    Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Wear eye and face protection.[1][2][3][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][3]
    Environmental Hazards As a halogenated organic compound, improper disposal can lead to environmental contamination.Do not empty into drains or the aquatic environment.[5]

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling or preparing for disposal, ensure the following PPE is worn:

    • Gloves: Nitrile rubber gloves are recommended.

    • Eye Protection: Tightly sealed safety glasses or goggles.

    • Lab Coat: A standard lab coat is required to protect against skin contact.

    • Respiratory Protection: While not always necessary for small quantities in a well-ventilated area, a respirator may be required for larger quantities or during spill cleanup.

    Step-by-Step Disposal Protocol

    The disposal of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is regulated and must be carried out in compliance with all federal, state, and local environmental regulations. This substance is considered hazardous waste and must not be disposed of as common trash or poured down the drain.[6]

    Waste Collection and Segregation:
    • Dedicated Waste Container: Collect waste 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile in a dedicated, sealable, and airtight container that is compatible with the chemical.

    • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[6]

    • No Mixing: Do not mix this waste with other chemical waste streams.[6] This prevents potentially hazardous reactions and simplifies the disposal process.

    • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added. The label should clearly identify the contents as "Hazardous Waste: 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile".

    Storage of Waste:
    • Store the waste container in a well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed.[4]

    Final Disposal:
    • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[6]

    • Regulatory Compliance: The disposal must be conducted in accordance with all applicable national and local regulations.[4][6] It is the responsibility of the waste generator to properly characterize the waste.[6]

    Spill Management

    In the event of a spill, follow these procedures:

    • Immediate Action: Evacuate non-essential personnel from the area.[6]

    • Ventilation: Ensure the area is well-ventilated.

    • Containment: Use an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to soak up the spilled chemical.[6]

    • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[6]

    • Decontamination: Clean the spill area thoroughly.

    Disposal Workflow Diagram

    DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregation Identify Correct Waste Stream (Halogenated Organic) PPE->Segregation Container Select a Dedicated, Compatible Container Segregation->Container Labeling Label Container as 'Hazardous Waste: 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile' Container->Labeling Collection Collect Waste Labeling->Collection Storage Store in a Ventilated, Secure Area Collection->Storage Disposal_Company Arrange for Pickup by a Licensed Waste Disposal Company Storage->Disposal_Company Documentation Complete all Necessary Waste Manifests Disposal_Company->Documentation

    Caption: Disposal workflow for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile.

    References

    Sources

    Handling

    Personal protective equipment for handling 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

    As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—most notably broad-spectrum triazole antifungals like Voriconazole[1]—2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—most notably broad-spectrum triazole antifungals like Voriconazole[1]—2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile demands rigorous, specialized handling.

    Standard laboratory safety protocols are insufficient for complex fluorinated beta-keto nitriles. This guide provides drug development professionals and application scientists with a field-proven, mechanistically grounded operational framework for handling this compound safely and efficiently.

    Chemical Profiling & Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first understand the structural causality of the compound's hazards. The molecule features three highly reactive domains that dictate our choice of Personal Protective Equipment (PPE) and handling procedures:

    • The Nitrile Moiety (-C≡N): While covalently bound, nitriles are severe irritants to mucous membranes and the respiratory tract[2]. Under extreme conditions (e.g., exposure to strong acids), there is a theoretical risk of hydrolysis leading to toxic byproducts.

    • The 2,4-Difluorophenyl Ring: Halogenation significantly increases the molecule's lipophilicity (LogP). This chemical property allows the compound to easily bypass the human stratum corneum (skin barrier) and permeate standard, thin laboratory gloves, necessitating robust dermal protection.

    • The Acidic Alpha-Proton: The methine proton at the C2 position is flanked by an electron-withdrawing nitrile, a carbonyl group, and a fluorinated aryl ring. This makes the proton highly acidic. Contact with even mild bases (including basic residues on unwashed glassware) can trigger rapid enolization or degradation, leading to unpredictable exothermic reactions.

    Table 1: GHS Hazard Classification & Mechanistic Causality (Extrapolated from structurally analogous fluorinated oxopentanenitriles)[2][3][4]

    GHS CodeHazard DescriptionMechanistic CauseOperational Implication
    H302 / H312 Harmful if swallowed or in contact with skinHigh lipophilicity from the difluorophenyl group enhances systemic absorption.Strict prohibition of eating/drinking; mandatory double-gloving.
    H315 / H319 Causes skin and serious eye irritationThe reactive beta-keto nitrile acts as a localized electrophile on biological tissues.Mandatory use of chemical splash goggles; face shield for bulk handling.
    H335 May cause respiratory irritationFine crystalline powder is prone to aerosolization via static charge.Handling restricted to externally exhausted fume hoods; use of anti-static tools.

    Personal Protective Equipment (PPE) Architecture

    Do not rely on a "one-size-fits-all" approach. Your PPE must scale dynamically with the operational volume and the physical state of the intermediate.

    Table 2: PPE Matrix by Operational Scale

    Operational ScaleHand Protection (Gloves)Eye & Face ProtectionRespiratory ProtectionBody Protection
    Analytical (<1g) Double Nitrile (4 mil minimum)Chemical splash gogglesN/A (If handled inside a certified fume hood)Standard cotton lab coat
    Preparative (1g - 50g) Double Nitrile (8 mil outer glove)Goggles + Face ShieldN95 / FFP3 Particulate RespiratorFlame-resistant (FR) lab coat
    Pilot/Bulk (>50g) Butyl Rubber over inner NitrileFull-face respiratorFull-face respirator with ABEK-P3 filtersTyvek® chemical suit

    Expert Insight on Glove Selection: Nitrile gloves provide excellent resistance to the parent compound, but if the intermediate is dissolved in aggressive organic solvents (e.g., Dichloromethane or THF during synthesis), the solvent will act as a carrier, dragging the toxic intermediate through the nitrile material. In solvent-heavy workflows, upgrade to Butyl Rubber or Laminate (Silver Shield) gloves.

    Standard Operating Procedure (SOP): Safe Handling Workflow

    Because fluorinated powders hold static charge, they are highly prone to aerosolization. The following self-validating protocol ensures containment during the highest-risk phase: weighing and transfer.

    Step-by-Step Methodology: Weighing & Transfer
    • Environmental Verification: Before opening the reagent bottle, verify that the fume hood face velocity is between 0.4 m/s and 0.6 m/s. Causality: Velocities above 0.6 m/s create turbulent eddies that can blow the light powder out of the sash.

    • Glassware Neutralization: Ensure all receiving flasks are acid-washed or strictly pH neutral. Causality: Prevents premature enolization of the highly acidic alpha-proton.

    • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance draft shield with an anti-static cloth. Use a grounded, stainless-steel or specialized anti-static polymeric spatula.

    • Enclosed Transfer: Weigh the compound into a vial with a secure, PTFE-lined cap. Do not transport open boats or weigh paper across the laboratory.

    • Visual Breach Check: Upon completing the transfer, inspect the outer layer of your double gloves. If any white powder is visible, immediately remove the outer gloves inside the fume hood, dispose of them as hazardous waste, and don a fresh outer pair.

    G N1 1. Environmental Pre-Check Verify Fume Hood Velocity (0.4-0.6 m/s) N2 2. PPE Donning Sequence Double Nitrile, Goggles, FR Coat N1->N2 N3 3. Static-Free Weighing Use Anti-Static Spatula & Neutral Glassware N2->N3 N4 4. Closed-System Transfer Seal in PTFE-lined vial before moving N3->N4 N5 5. Decontamination Wash surfaces with detergent/water N4->N5

    Safe operational workflow for handling fluorinated nitrile intermediates.

    Spill Response and Decontamination Protocol

    In the event of a breach, immediate and structured containment is required to prevent environmental contamination and personnel exposure[2][4].

    Step-by-Step Spill Response:
    • Evacuate and Isolate: Clear personnel from the immediate area. Do not touch the spilled material without upgrading PPE.

    • PPE Upgrade: Don heavy-duty butyl rubber gloves and a half-mask respirator equipped with particulate/organic vapor cartridges[4].

    • Dry Containment: Surround and cover the spill with an inert absorbent material such as dry sand or vermiculite[2]. Critical Warning: Do NOT use combustible materials like sawdust, and do NOT flush the raw powder with water, as this risks spreading the lipophilic compound into municipal drains[2][4].

    • Mechanical Collection: Use non-sparking tools to gently sweep up the absorbent mixture to avoid generating airborne dust. Place the mixture into a rigid, sealable hazardous waste container.

    • Chemical Decontamination: Once the bulk solid is removed, wash the contaminated surface with copious amounts of water and a strong laboratory detergent to break down the lipophilic residue[2].

    Waste Disposal Logistics

    Improper disposal of fluorinated nitriles can lead to severe regulatory fines and environmental toxicity.

    • Categorization: Discarded material must be classified as Halogenated Organic Waste due to the presence of the difluorophenyl group.

    • Chemical Incompatibilities: Keep this waste stream strictly separated from strong acids (to prevent theoretical hydrogen cyanide evolution) and strong bases (to prevent uncontrolled exothermic enolate formation).

    • Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to local environmental protection guidelines (e.g., US EPA 40 CFR 261.3)[2]. Use only approved, licensed waste disposal plants[2].

    Sources

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